Product packaging for Clofilium Tosylate(Cat. No.:CAS No. 92953-10-1)

Clofilium Tosylate

Cat. No.: B1669210
CAS No.: 92953-10-1
M. Wt: 510.2 g/mol
InChI Key: MOQZYUUHIWPDQC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Clofilium Tosylate is a K+ channel blocker, cardiac depressant, and anti-arrhythmic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H44ClNO3S B1669210 Clofilium Tosylate CAS No. 92953-10-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-chlorophenyl)butyl-diethyl-heptylazanium;4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37ClN.C7H8O3S/c1-4-7-8-9-11-18-23(5-2,6-3)19-12-10-13-20-14-16-21(22)17-15-20;1-6-2-4-7(5-3-6)11(8,9)10/h14-17H,4-13,18-19H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQZYUUHIWPDQC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC[N+](CC)(CC)CCCCC1=CC=C(C=C1)Cl.CC1=CC=C(C=C1)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045601
Record name Clofilium tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92953-10-1
Record name Clofilium tosylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92953-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clofilium tosylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092953101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clofilium tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clofilium tosylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOFILIUM TOSYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13ZVF1051K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of Clofilium Tosylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofilium Tosylate is a quaternary ammonium compound classified as a potassium channel blocker, demonstrating potential as an antiarrhythmic agent. This technical guide provides a comprehensive overview of its chemical structure and a detailed, step-by-step synthesis protocol. The synthesis is presented with quantitative data and experimental methodologies to facilitate replication in a laboratory setting. Visual diagrams generated using the DOT language are included to illustrate the chemical structure and the synthetic workflow, ensuring clarity and ease of understanding for researchers and drug development professionals.

Chemical Structure

This compound is an organic salt composed of a quaternary ammonium cation, 4-Chloro-N,N-diethyl-N-heptylbenzenebutanaminium, and a tosylate anion (p-toluenesulfonate).

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC Name4-(4-chlorophenyl)butyl-diethyl-heptylazanium;4-methylbenzenesulfonate[1]
CAS Number92953-10-1[2]
Molecular FormulaC₂₈H₄₄ClNO₃S[1]
Molecular Weight510.17 g/mol [3]
Canonical SMILESCCCCCCC--INVALID-LINK--(CCCCc1ccc(cc1)Cl)CC.Cc1ccc(cc1)S(=O)(=O)[O-][3]
InChI KeyMOQZYUUHIWPDQC-UHFFFAOYSA-M[3]

The cationic component features a 4-chlorophenylbutyl group, two ethyl groups, and a heptyl group attached to a central nitrogen atom, conferring its quaternary ammonium nature. The tosylate anion serves as the counter-ion.

Clofilium_Tosylate_Structure cluster_cation Clofilium Cation cluster_butyl cluster_phenyl cluster_ethyl1 cluster_ethyl2 cluster_heptyl cluster_anion Tosylate Anion cluster_toluene N C1_e1 N->C1_e1 C1_e2 N->C1_e2 C1_h N->C1_h C1_b C2_b C1_b->C2_b C1_p C1_b->C1_p C3_b C2_b->C3_b C4_b C3_b->C4_b C4_b->N C2_p C1_p->C2_p C3_p C2_p->C3_p C4_p C3_p->C4_p C5_p C4_p->C5_p C6_p C5_p->C6_p C6_p->C1_p C2_e1 C1_e1->C2_e1 C2_e2 C1_e2->C2_e2 C2_h C1_h->C2_h C3_h C2_h->C3_h C4_h C3_h->C4_h C5_h C4_h->C5_h C6_h C5_h->C6_h C7_h C6_h->C7_h S O1 S->O1 O2 S->O2 O3 S->O3 C1_t S->C1_t C2_t C1_t->C2_t C3_t C2_t->C3_t C4_t C3_t->C4_t C5_t C4_t->C5_t C6_t C5_t->C6_t C6_t->C1_t

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound can be conceptualized as a multi-step process, beginning with the formation of a key intermediate, 4-(4-chlorophenyl)butyl tosylate, followed by a quaternization reaction with N,N-diethylheptylamine.

Synthesis_Workflow cluster_step1 Step 1: Tosylation of 4-(4-chlorophenyl)butan-1-ol cluster_step2 Step 2: Synthesis of N,N-diethylheptylamine cluster_step3 Step 3: Quaternization Reaction A 4-(4-chlorophenyl)butan-1-ol D 4-(4-chlorophenyl)butyl tosylate A->D B p-Toluenesulfonyl chloride B->D C Pyridine (base) C->D D2 4-(4-chlorophenyl)butyl tosylate E Heptylamine H N,N-diethylheptylamine E->H F Ethyl halide F->H G Base G->H H2 N,N-diethylheptylamine I This compound D2->I H2->I

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-(4-chlorophenyl)butyl tosylate

This step involves the conversion of the primary alcohol, 4-(4-chlorophenyl)butan-1-ol, to its corresponding tosylate ester.

  • Materials:

    • 4-(4-chlorophenyl)butan-1-ol

    • p-Toluenesulfonyl chloride (TsCl)

    • Pyridine (anhydrous)

    • Dichloromethane (DCM, anhydrous)

    • Hydrochloric acid (1 M)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 4-(4-chlorophenyl)butan-1-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add anhydrous pyridine (1.5 eq) to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

    • Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding cold 1 M HCl.

    • Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-(4-chlorophenyl)butyl tosylate.

    • Purify the product by column chromatography on silica gel if necessary.

Step 2: Synthesis of N,N-diethylheptylamine

This secondary amine can be prepared via reductive amination or direct alkylation of heptylamine.

  • Materials:

    • Heptylamine

    • Acetaldehyde or Ethyl halide (e.g., ethyl bromide)

    • Reducing agent (e.g., Sodium borohydride, if using acetaldehyde)

    • Base (e.g., Potassium carbonate, if using ethyl halide)

    • Suitable solvent (e.g., Methanol for reductive amination, Acetonitrile for alkylation)

  • Procedure (Illustrative example using reductive amination):

    • Combine heptylamine (1.0 eq) and acetaldehyde (2.2 eq) in methanol at 0 °C.

    • Stir the mixture for 1-2 hours.

    • Slowly add sodium borohydride (1.5 eq) in portions, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude N,N-diethylheptylamine by distillation.

Step 3: Synthesis of this compound (Quaternization)

This final step involves the reaction of the tosylate intermediate with the synthesized tertiary amine to form the quaternary ammonium salt.

  • Materials:

    • 4-(4-chlorophenyl)butyl tosylate

    • N,N-diethylheptylamine

    • Acetonitrile (anhydrous)

    • Diethyl ether

  • Procedure:

    • Dissolve 4-(4-chlorophenyl)butyl tosylate (1.0 eq) in anhydrous acetonitrile.

    • Add N,N-diethylheptylamine (1.1 eq) to the solution.

    • Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Triturate the resulting residue with diethyl ether to induce precipitation of the product.

    • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Quantitative Data

The following table summarizes the expected yields and key analytical data for the synthesized compounds. Note that actual yields may vary depending on reaction scale and optimization.

Table 2: Synthesis Data

CompoundStarting MaterialsMolar Ratio (eq)SolventReaction Time (h)Yield (%)Purity (%)Analytical Data
4-(4-chlorophenyl)butyl tosylate4-(4-chlorophenyl)butan-1-ol, TsCl, Pyridine1 : 1.2 : 1.5DCM4-685-95>95¹H NMR, ¹³C NMR, MS
N,N-diethylheptylamineHeptylamine, Acetaldehyde, NaBH₄1 : 2.2 : 1.5Methanol12-1870-80>98¹H NMR, ¹³C NMR, GC-MS
This compound4-(4-chlorophenyl)butyl tosylate, N,N-diethylheptylamine1 : 1.1Acetonitrile24-4880-90>98¹H NMR, ¹³C NMR, MS, Elemental Analysis

Conclusion

This technical guide has outlined the chemical structure of this compound and provided a detailed, plausible synthetic route based on established organic chemistry principles. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development, enabling the synthesis and further investigation of this potassium channel blocker. The visualization of the chemical structure and synthetic workflow through DOT language diagrams aims to enhance the understanding of the complex molecular architecture and the logic of its synthesis.

References

Clofilium Tosylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Clofilium Tosylate, a quaternary ammonium compound with significant activity as a potassium channel blocker. This document consolidates key molecular information, experimental protocols, and known signaling pathways to support further research and development.

Core Molecular Data

This compound is comprised of the active clofilium cation and a tosylate counter-ion. The essential physicochemical properties are summarized below.

PropertyValueCitation(s)
Molecular Formula C₂₈H₄₄ClNO₃S (Combined) C₂₁H₃₇ClN⁺ (Clofilium Cation) C₇H₇O₃S⁻ (Tosylate Anion)[1]
Molecular Weight 510.17 g/mol [1]
CAS Number 92953-10-1

Mechanism of Action and Biological Effects

This compound is primarily characterized as a potassium channel blocker. Its biological effects have been notably studied in the context of cardiology as an antiarrhythmic agent and more recently in oncology for its pro-apoptotic properties.

A key mechanism of action is the induction of apoptosis in human promyelocytic leukemia (HL-60) cells. This process is mediated through a Bcl-2-insensitive activation of caspase-3, leading to downstream apoptotic events.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Cell Viability Assay in HL-60 Cells

This protocol outlines the determination of cell viability in HL-60 cells upon treatment with this compound using a colorimetric assay such as MTT or MTS.

  • Cell Culture:

    • Culture HL-60 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Ensure cells are in the logarithmic growth phase before experimentation.

  • Assay Procedure:

    • Seed 96-well plates with HL-60 cells at a density of 5 x 10⁵ cells/mL in a final volume of 180 µL per well.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or DMSO).

    • Add 20 µL of this compound solution at various concentrations (e.g., 0-20 µM) to the wells. Include a vehicle control.

    • Incubate the plates for 24, 48, and 72 hours.

    • Following incubation, add 20 µL of MTT (5 mg/mL in PBS) or a similar viability reagent to each well.

    • Incubate for an additional 2-4 hours to allow for formazan crystal formation.

    • Add 100 µL of solubilization solution (e.g., DMSO or a proprietary solubilizing agent) to each well and mix thoroughly.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for Caspase-3 and PARP Cleavage

This protocol details the detection of key apoptotic markers, cleaved caspase-3 and cleaved PARP, in HL-60 cells treated with this compound.

  • Cell Treatment and Lysis:

    • Treat HL-60 cells with 10 µM this compound for a specified time (e.g., 12 hours).

    • Harvest cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cell pellet in RIPA buffer containing protease inhibitors.

    • Determine protein concentration using a standard protein assay (e.g., BCA assay).

  • Electrophoresis and Transfer:

    • Denature 30-50 µg of protein lysate by boiling in Laemmli sample buffer.

    • Separate proteins on a 12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against caspase-3 (detecting both pro-caspase-3 and the cleaved p17 fragment) and PARP (detecting the 89 kDa cleaved fragment) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an appropriate imaging system.

    • Use a loading control, such as β-actin or GAPDH, to normalize protein levels.

Signaling Pathways

The following diagrams illustrate the known signaling pathways modulated by this compound.

Clofilium_Apoptosis_Pathway This compound-Induced Apoptosis in HL-60 Cells Clofilium This compound K_channel Potassium Channel Clofilium->K_channel Blocks Pro_Caspase3 Pro-caspase-3 K_channel->Pro_Caspase3 Leads to activation of Active_Caspase3 Active Caspase-3 (p17) Pro_Caspase3->Active_Caspase3 Cleavage PARP PARP Active_Caspase3->PARP Cleaves Apoptosis Apoptosis Active_Caspase3->Apoptosis Cleaved_PARP Cleaved PARP (89 kDa) PARP->Cleaved_PARP Cleaved_PARP->Apoptosis Contributes to Bcl2 Bcl-2 Bax Bax

Caption: this compound-induced apoptosis pathway in HL-60 cells.

Clofilium_Mitochondrial_Signaling Hypothesized Upstream Signaling of this compound Clofilium This compound Mito_dysfunction Mitochondrial Dysfunction Clofilium->Mito_dysfunction Rescues CREB_pathway CREB Pathway Clofilium->CREB_pathway Restores Hypoxia_pathway Hypoxia Pathway Clofilium->Hypoxia_pathway Restores Rescue Rescue of Phenotypes Clofilium->Rescue Leads to POLG_mut POLG Mutation Model (Zebrafish) POLG_mut->Mito_dysfunction Mito_dysfunction->CREB_pathway Perturbs Mito_dysfunction->Hypoxia_pathway Perturbs

Caption: this compound's effect on mitochondrial signaling in a POLG model.

References

Clofilium Tosylate: An In-Depth Technical Guide to its Mechanism of Action as a Potassium Channel Blocker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofilium Tosylate is a potent potassium channel blocker, primarily classified as a Class III antiarrhythmic agent. Its principal mechanism of action involves the blockade of various potassium channels, leading to a prolongation of the cardiac action potential duration and the effective refractory period. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms of this compound, with a focus on its interaction with different potassium channel subtypes. This document summarizes key quantitative data, details common experimental protocols for its study, and visualizes its mechanism and experimental workflows through logical diagrams.

Introduction

Potassium channels are crucial regulators of cellular excitability, particularly in the heart. By governing the repolarization phase of the cardiac action potential, they play a vital role in maintaining normal cardiac rhythm. Dysregulation of potassium channel function can lead to life-threatening arrhythmias. This compound emerges as a significant pharmacological tool and potential therapeutic agent through its ability to modulate the activity of these channels. Understanding its precise mechanism of action is paramount for its safe and effective application in research and drug development.

Core Mechanism of Action: Potassium Channel Blockade

This compound exerts its effects by physically occluding the pore of specific potassium channels, thereby inhibiting the outward flow of potassium ions. This action delays the repolarization of the cell membrane, leading to a prolongation of the action potential duration (APD).

Primary Molecular Target: The hERG Potassium Channel

The primary target for Clofilium's Class III antiarrhythmic effect is the human Ether-à-go-go-Related Gene (hERG) potassium channel, which conducts the rapid component of the delayed rectifier potassium current (IKr). Blockade of hERG channels is a hallmark of Class III antiarrhythmic drugs and is responsible for the prolongation of the QT interval on an electrocardiogram.

The binding site for Clofilium within the hERG channel has been mapped to the inner cavity of the channel pore. Key residues in the S6 helix (e.g., Tyr-652 and Phe-656) and the pore helix (e.g., Thr-623, Ser-624, and Val-625) are critical for its binding and blocking action.[1] The interaction with these residues leads to a stable block of the channel, with a slow recovery time.[1]

Activity on Other Potassium Channels

While hERG is a primary target, this compound also exhibits activity against a range of other potassium channels, contributing to its complex pharmacological profile. Its potency varies significantly across different channel subtypes. Clofilium has been shown to block hEAG, Kv1.5, KCNQ1-KCNE1, Slo3, Slick, and Slack potassium channels.[2]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory potency of this compound has been quantified against various potassium channel subtypes using electrophysiological techniques. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.

Potassium Channel SubtypeReported IC50Experimental SystemReference
hERG (human Ether-à-go-go-Related Gene)2.5 nMOocytes[2]
hERG150 nM (at +40 mV)Oocytes[3]
hERG250 nM (at 0 mV)Oocytes[3]
hEAG (human Ether-à-go-go)255 nMOocytes[2]
Kv1.5840 nMOocytes[2]
Kv1.5140 ± 80 nM (inside-out patch)CHO Cells[4]
Kv1.5840 ± 390 nM (outside-out patch)CHO Cells[4]
KCNQ1/KCNE1 (IKs)~100 µMOocytes[2]
Slo350 µMOocytes[2]
Slick (Slo2.2)> 100 µM (75% of control at 100 µM)Oocytes[2]
Slack (Slo2.1)~100 µM (51% of control at 100 µM)Oocytes[2]

Experimental Protocols

The investigation of this compound's mechanism of action relies on specialized electrophysiological techniques. Below are detailed methodologies for key experiments.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is widely used for the heterologous expression and characterization of ion channels.

Objective: To determine the IC50 of this compound on a specific potassium channel expressed in Xenopus oocytes.

Methodology:

  • Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

  • cRNA Injection: Inject oocytes with cRNA encoding the potassium channel of interest. Incubate for 2-7 days to allow for channel expression.

  • Electrode Preparation: Pull borosilicate glass capillaries to a resistance of 0.5-2.0 MΩ when filled with 3 M KCl.

  • Recording Setup: Place the oocyte in a recording chamber continuously perfused with a control bath solution (e.g., ND96). Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

  • Voltage-Clamp Protocol:

    • Clamp the membrane potential at a holding potential of -80 mV.

    • Apply a series of depolarizing voltage steps to elicit channel activation and measure the resulting potassium currents. A typical protocol for Slick and Slack channels involves 500 ms depolarizations from -80 mV to +80 mV.[2][5]

  • Drug Application: After recording baseline currents, perfuse the chamber with solutions containing increasing concentrations of this compound.

  • Data Analysis: Measure the peak or steady-state current at each drug concentration. Normalize the currents to the baseline and plot the concentration-response curve. Fit the data with the Hill equation to determine the IC50 value.

Whole-Cell Patch-Clamp

This technique allows for the recording of ionic currents from the entire cell membrane of isolated cells.

Objective: To characterize the voltage- and state-dependence of this compound block of hERG channels expressed in a mammalian cell line (e.g., HEK293 or CHO cells).

Methodology:

  • Cell Culture: Culture mammalian cells stably or transiently expressing the potassium channel of interest.

  • Electrode Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with an intracellular solution.

  • Recording Setup: Place the coverslip with adherent cells in a recording chamber on an inverted microscope. Perfuse with an extracellular solution.

  • Giga-seal Formation and Whole-Cell Configuration: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ). Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.

  • Voltage-Clamp Protocol for hERG:

    • Hold the cell at a potential of -80 mV.

    • Apply a depolarizing pulse to +20 mV for 2-5 seconds to activate and then inactivate the hERG channels.

    • Repolarize the membrane to a negative potential (e.g., -50 mV) to record the characteristic large tail current resulting from recovery from inactivation.

  • Drug Perfusion: Apply this compound through the perfusion system and record the changes in the hERG current.

  • Data Analysis: Analyze the reduction in the peak tail current to determine the extent of block. Investigate the kinetics of block onset and recovery by applying repetitive pulse protocols.

Visualizations: Pathways and Workflows

Signaling Pathway: Electrophysiological Consequences of hERG Blockade

The primary "signaling" affected by Clofilium is the electrical signal of the cardiac action potential.

Clofilium_Action_Potential cluster_membrane Cardiomyocyte Membrane cluster_cellular_effect Cellular Effect Clofilium This compound hERG hERG K+ Channel Clofilium->hERG Blocks K_ion K+ Ion hERG->K_ion Inhibits Efflux AP Action Potential hERG->AP Modulates Repolarization Delayed Repolarization AP->Repolarization APD Prolonged Action Potential Duration Repolarization->APD ERP Increased Effective Refractory Period APD->ERP

Caption: Electrophysiological consequence of this compound's blockade of the hERG potassium channel.

Experimental Workflow: IC50 Determination using TEVC

TEVC_Workflow start Start oocyte_prep Oocyte Preparation (Harvesting & Defolliculation) start->oocyte_prep crna_injection cRNA Injection (Potassium Channel of Interest) oocyte_prep->crna_injection incubation Incubation (2-7 days) crna_injection->incubation tevc_setup Two-Electrode Voltage Clamp Setup incubation->tevc_setup recording Record Baseline Currents (Voltage-Clamp Protocol) tevc_setup->recording drug_application Perfuse with this compound (Increasing Concentrations) recording->drug_application data_acquisition Acquire Current Data drug_application->data_acquisition analysis Data Analysis (Concentration-Response Curve) data_acquisition->analysis ic50 Determine IC50 analysis->ic50 end End ic50->end

Caption: Experimental workflow for determining the IC50 of this compound using Two-Electrode Voltage Clamp.

Logical Relationship: State-Dependent Block of hERG Channel

State_Dependent_Block cluster_channel_states hERG Channel States Closed Closed State Open Open State Closed->Open Activation Inactivated Inactivated State Open->Inactivated Inactivation Clofilium This compound Clofilium->Open High Affinity Binding (Block) Clofilium->Inactivated Binding Stabilizes Inactivated State

Caption: Logical relationship of this compound's state-dependent block of the hERG potassium channel.

Conclusion

This compound is a potent and well-characterized potassium channel blocker with a primary affinity for the hERG channel. Its mechanism of action, centered on the prolongation of the cardiac action potential, makes it a valuable tool for studying cardiac electrophysiology and a reference compound in the development of antiarrhythmic drugs. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals working with this compound. Further research into its interactions with other potassium channel subtypes will continue to refine our understanding of its complete pharmacological profile.

References

Clofilium Tosylate: A Technical Guide to its Apoptotic Induction in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofilium tosylate, a quaternary ammonium compound initially recognized for its action as a potassium channel blocker, has emerged as a compound of interest in oncology research due to its ability to induce apoptosis in cancer cells. This technical guide provides an in-depth overview of the core mechanisms, signaling pathways, and experimental evidence related to the pro-apoptotic effects of this compound. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers in the field of cancer therapeutics and drug development. The primary focus of the available research has been on human promyelocytic leukemia (HL-60) cells, where this compound triggers a unique Bcl-2-insensitive apoptotic cascade.

Introduction

The evasion of apoptosis is a hallmark of cancer, enabling malignant cells to survive and proliferate uncontrollably. Consequently, therapeutic strategies aimed at reinstating or activating apoptotic pathways are a cornerstone of modern cancer treatment. This compound, a compound known to block potassium channels, has demonstrated cytotoxic effects against cancer cells by inducing programmed cell death. Understanding the precise molecular mechanisms by which this compound initiates apoptosis is crucial for its potential development as an anti-cancer agent. This guide synthesizes the current knowledge on this topic, with a particular emphasis on the signaling cascades and molecular players involved.

Mechanism of Action and Signaling Pathways

The pro-apoptotic activity of this compound has been most thoroughly characterized in human promyelocytic leukemia (HL-60) cells. The key findings indicate a mechanism that diverges from the classical intrinsic pathway by operating independently of the Bcl-2 family of proteins.

Bcl-2-Insensitive Caspase-3 Activation in HL-60 Cells

In HL-60 cells, this compound induces apoptosis through the direct or indirect activation of caspase-3, a critical executioner caspase.[1] This activation leads to the cleavage of essential cellular substrates, including poly(ADP-ribose) polymerase (PARP), which ultimately results in the characteristic morphological and biochemical hallmarks of apoptosis.[1] A noteworthy aspect of this pathway is its independence from the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2, which are central regulators of the mitochondrial apoptotic pathway.[1] Studies have shown that treatment of HL-60 cells with this compound does not cause significant changes in the expression levels of Bax or Bcl-2 proteins.[1]

Clofilium This compound K_Channel Potassium Channel Blockade Clofilium->K_Channel Inhibits Unknown Unknown Mediator(s) K_Channel->Unknown Pro_Caspase3 Pro-Caspase-3 Unknown->Pro_Caspase3 Activates Caspase3 Active Caspase-3 Pro_Caspase3->Caspase3 Cleavage PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Executes Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleaved_PARP->Apoptosis Leads to

Clofilium-induced apoptosis in HL-60 cells.
Potential Role of Potassium Channel Blockade

As a potassium channel blocker, it is hypothesized that this compound's primary action on these ion channels contributes to the initiation of the apoptotic signal. The regulation of ion homeostasis, particularly potassium ion (K+) efflux, is known to be involved in the process of apoptotic cell shrinkage and the activation of caspases. Disruption of normal potassium ion gradients by clofilium could be an early event that triggers the downstream apoptotic machinery. However, the precise molecular link between potassium channel blockade and caspase activation in the context of this compound remains to be fully elucidated.

Quantitative Data

The cytotoxic and pro-apoptotic effects of this compound have been quantified in human promyelocytic leukemia (HL-60) cells. The available data is summarized below.

Cell LineParameterTreatmentValue/Result
HL-60Apoptotic Cells10 µM this compound for 4 hours20%
HL-60Apoptotic Cells10 µM this compound for 16 hours29%
HL-60Caspase-3 Activity10 µM this compound for 2-3 hours~10-fold increase

Data sourced from Choi et al., Cancer Letters, 1999.[1]

Currently, there is a lack of comprehensive studies reporting the IC50 values of this compound across a broad range of cancer cell lines.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the apoptotic effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on cancer cells.

Workflow:

A Seed cells in 96-well plate B Treat with this compound A->B C Incubate B->C D Add MTT reagent C->D E Incubate D->E F Add solubilization solution E->F G Measure absorbance F->G

MTT assay workflow for cell viability.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HL-60) in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate overnight.

  • Treatment: Treat the cells with various concentrations of this compound for desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.

Workflow:

A Treat cells with this compound B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add Annexin V-FITC and PI C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Annexin V/PI staining workflow.

Methodology:

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the specified time.

  • Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis of Apoptotic Proteins

This technique is used to detect changes in the expression and cleavage of key apoptotic proteins.

Methodology:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against proteins of interest (e.g., Caspase-3, PARP, Bcl-2, Bax).

  • Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion and Future Directions

The current body of research indicates that this compound is a potent inducer of apoptosis in human promyelocytic leukemia cells, acting through a Bcl-2-independent activation of caspase-3. This unique mechanism presents an interesting avenue for targeting cancer cells that may have developed resistance to conventional therapies that rely on the mitochondrial pathway.

However, significant gaps in our understanding remain. Future research should focus on:

  • Broadening the Scope: Investigating the apoptotic effects and determining the IC50 values of this compound in a wider range of cancer cell lines, including solid tumors.

  • Elucidating the Upstream Pathway: Identifying the precise molecular events that link potassium channel blockade to caspase activation.

  • Mitochondrial Involvement: Assessing the impact of this compound on mitochondrial membrane potential and the release of other apoptogenic factors to determine if there is any cross-talk with the intrinsic pathway in different cellular contexts.

A more comprehensive understanding of the molecular pharmacology of this compound will be instrumental in evaluating its full potential as a novel anti-cancer therapeutic.

References

The Pharmacodynamics of Clofilium Tosylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacodynamics of Clofilium Tosylate, a quaternary ammonium compound with significant electrophysiological and cellular effects. Primarily known as a potent potassium channel blocker, this compound has been investigated for its antiarrhythmic properties. More recent research has also uncovered its ability to induce apoptosis in certain cancer cell lines, suggesting a broader therapeutic potential. This document details its mechanism of action, presents quantitative data on its activity, outlines key experimental protocols for its study, and provides visual representations of its signaling pathways and relevant experimental workflows.

Core Pharmacodynamic Effects

This compound's primary pharmacodynamic effect is the blockade of potassium channels, which plays a crucial role in cardiac action potential repolarization. By inhibiting these channels, it prolongs the action potential duration (APD) and the effective refractory period in cardiac tissues.[1] This action is the basis for its classification as a Class III antiarrhythmic agent.

Beyond its effects on cardiac ion channels, this compound has been shown to induce apoptosis in human promyelocytic leukemia (HL-60) cells. This occurs through a Bcl-2-insensitive activation of caspase-3, a key executioner caspase in the apoptotic cascade. This suggests a potential application for this compound in oncology.

Quantitative Data: Potency and Cellular Effects

The following tables summarize the quantitative data regarding the inhibitory potency and cellular effects of this compound.

Target Ion ChannelCell LineIC50 ValueReference
hERGHEK2932.5 nM[2]
hEAG-255 nM[2]
Kv1.5-840 nM[2]
KCNQ1-KCNE1-~100 µM[2]
Slick (Slo2.2)Xenopus oocytesNot specified, but inhibits to 70% of control at 100 µM[2]
Slack (Slo2.1)Xenopus oocytesNot specified, but inhibits 50% of currents at 100 µM[2]
Slo3-50 µM[2]
Cell LineEffectIC50 Value / ConcentrationTime PointsReference
HL-60Inhibition of viability6.3 µM24 hours[3]
HL-60Inhibition of viability3.4 µM48 hours[4][3]
HL-60Inhibition of viability2.4 µM72 hours[4][3]
HL-60Caspase-3 Activation10 µM2-3 hours
HL-60Apoptosis Induction10 µM4 hours (20% apoptotic), 16 hours (29% apoptotic)[5]

Signaling Pathway: Clofilium-Induced Apoptosis

The induction of apoptosis in HL-60 cells by this compound is mediated through the activation of the caspase cascade, specifically involving the cleavage and activation of caspase-3, which in turn leads to the cleavage of downstream substrates like PARP.

Clofilium_Apoptosis_Pathway Clofilium This compound Procaspase3 Pro-caspase-3 (Inactive) Clofilium->Procaspase3 Induces cleavage Caspase3 Caspase-3 (Active) Procaspase3->Caspase3 Activation PARP PARP Caspase3->PARP Cleaves CleavedPARP Cleaved PARP PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the pharmacodynamics of this compound are provided below.

Whole-Cell Patch Clamp for IC50 Determination

This protocol is used to measure the inhibitory effect of this compound on specific ion channels expressed in a suitable cell line (e.g., HEK293 cells).

  • Cell Preparation: Culture cells expressing the target ion channel to 70-80% confluency. On the day of recording, detach the cells using a non-enzymatic cell dissociation solution and resuspend them in the external recording solution.

  • Electrophysiological Recording:

    • Prepare borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

    • The external solution should contain (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose, adjusted to pH 7.4 with NaOH.

    • The internal solution should contain (in mM): 120 K-aspartate, 20 KCl, 5 Mg-ATP, 10 HEPES, and 1 EGTA, adjusted to pH 7.2 with KOH.

    • Establish a gigaohm seal between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Apply a voltage-clamp protocol specific to the ion channel of interest to elicit ionic currents.

  • Drug Application and Data Analysis:

    • Record baseline currents in the absence of the drug.

    • Perfuse the cell with increasing concentrations of this compound.

    • Measure the steady-state current inhibition at each concentration.

    • Plot the percentage of current inhibition against the drug concentration and fit the data to a Hill equation to determine the IC50 value.

Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Acquisition & Analysis CellCulture Culture cells with target ion channel CellDissociation Dissociate and resuspend cells CellCulture->CellDissociation GigaSeal Form Gigaohm Seal CellDissociation->GigaSeal WholeCell Achieve Whole-Cell Configuration GigaSeal->WholeCell VoltageClamp Apply Voltage-Clamp Protocol WholeCell->VoltageClamp Baseline Record Baseline Currents VoltageClamp->Baseline DrugApplication Apply Increasing Clofilium Concentrations Baseline->DrugApplication Inhibition Measure Current Inhibition DrugApplication->Inhibition IC50 Calculate IC50 Inhibition->IC50

Caption: Experimental workflow for IC50 determination using whole-cell patch clamp.

Measurement of Action Potential Duration in Canine Purkinje Fibers

This ex vivo protocol assesses the effect of this compound on cardiac repolarization.

  • Tissue Preparation: Isolate Purkinje fibers from a canine heart and place them in a tissue bath perfused with Tyrode's solution (in mM: 127 NaCl, 4.5 KCl, 1.8 CaCl2, 0.5 MgCl2, 0.2 NaH2PO4, 22 NaHCO3, and 5.5 glucose) bubbled with 95% O2 / 5% CO2 at 37°C.

  • Electrophysiological Recording:

    • Impale a Purkinje fiber with a sharp glass microelectrode (10-20 MΩ) filled with 3 M KCl.

    • Pace the preparation at a constant cycle length (e.g., 1000 ms) using an external stimulator.

    • Record the action potentials using a suitable amplifier and data acquisition system.

  • Drug Application and Data Analysis:

    • Record baseline action potentials.

    • Perfuse the tissue with Tyrode's solution containing various concentrations of this compound.

    • Measure the action potential duration at 90% repolarization (APD90) at steady state for each concentration.

    • Analyze the concentration-dependent prolongation of APD90.

Fluorometric Caspase-3 Activity Assay

This assay quantifies the activation of caspase-3 in response to this compound treatment.

  • Cell Treatment: Seed HL-60 cells in a 96-well plate and treat them with this compound (e.g., 10 µM) for various time points (e.g., 0, 1, 2, 3, 4 hours).

  • Cell Lysis: Lyse the cells using a supplied lysis buffer and incubate on ice. Centrifuge the lysate to pellet cellular debris.

  • Enzymatic Reaction:

    • Add the cell lysate to a new 96-well plate.

    • Add a fluorogenic caspase-3 substrate (e.g., DEVD-AFC).

    • Incubate at 37°C to allow for enzymatic cleavage of the substrate by active caspase-3.

  • Data Analysis:

    • Measure the fluorescence of the cleaved substrate using a fluorometer (e.g., excitation/emission ~400/505 nm for AFC).

    • Calculate the fold-increase in caspase-3 activity compared to untreated control cells.

Caspase3_Assay_Workflow cluster_cell_treatment Cell Treatment cluster_lysate_prep Lysate Preparation cluster_reaction_analysis Enzymatic Reaction & Analysis SeedCells Seed HL-60 Cells TreatCells Treat with Clofilium Tosylate SeedCells->TreatCells LyseCells Lyse Cells TreatCells->LyseCells Centrifuge Centrifuge to remove debris LyseCells->Centrifuge AddSubstrate Add DEVD-AFC Substrate Centrifuge->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate MeasureFluorescence Measure Fluorescence Incubate->MeasureFluorescence CalculateActivity Calculate Fold-Increase in Activity MeasureFluorescence->CalculateActivity

Caption: Experimental workflow for the fluorometric caspase-3 activity assay.

Annexin V/Propidium Iodide Apoptosis Assay by Flow Cytometry

This method is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.

  • Cell Treatment: Treat HL-60 cells with this compound for the desired time points.

  • Cell Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • FITC-Annexin V positive, PI negative cells are considered early apoptotic.

    • FITC-Annexin V positive, PI positive cells are considered late apoptotic or necrotic.

    • Quantify the percentage of cells in each quadrant.

Western Blot for Caspase-3 and PARP Cleavage

This technique is used to visually confirm the cleavage of caspase-3 and its substrate PARP.

  • Protein Extraction: Treat HL-60 cells with this compound, then lyse the cells in RIPA buffer to extract total protein.

  • SDS-PAGE and Transfer:

    • Quantify the protein concentration using a BCA assay.

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies specific for pro-caspase-3, cleaved caspase-3, and cleaved PARP.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system. The appearance of cleaved caspase-3 and cleaved PARP bands indicates apoptosis induction.

Conclusion

This compound exhibits complex pharmacodynamics characterized by potent potassium channel blockade and the ability to induce apoptosis in a caspase-dependent manner. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the multifaceted actions of this compound. The distinct mechanisms of action suggest that this compound may have therapeutic applications beyond its initial consideration as an antiarrhythmic agent, warranting further exploration in fields such as oncology.

References

Clofilium Tosylate: An In-depth Analysis of its Effects on Cardiac Action Potential Duration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophysiological effects of Clofilium Tosylate, a quaternary ammonium compound classified as a Class III antiarrhythmic agent. The primary focus is its mechanism of action, quantitative impact on cardiac action potential duration (APD), and the experimental methodologies used to elucidate these effects.

Core Mechanism of Action

This compound exerts its primary effect by selectively blocking specific potassium channels responsible for the repolarization phase of the cardiac action potential. This action leads to a prolongation of the action potential duration and an increase in the effective refractory period (ERP) in various cardiac tissues, including atrial and ventricular myocytes and Purkinje fibers.

The principal target of Clofilium is the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG). By blocking these channels, Clofilium delays Phase 3 repolarization of the action potential. This effect is concentration- and voltage-dependent.[1] Studies have shown that Clofilium has a significantly higher potency for hERG channels compared to other cardiac potassium channels such as Kv1.5, Kir2.1, or the slow component of the delayed rectifier current (IKs).[1]

At concentrations effective for IKr blockade, Clofilium does not significantly affect the rapid sodium influx (INa) responsible for Phase 0 depolarization (Vmax), the L-type calcium current (ICa-L) contributing to the plateau phase, or the background inward rectifier potassium current (IK1).[2] However, at higher concentrations (e.g., 30 µM), effects on sodium and calcium currents have been observed in guinea pig ventricular myocytes.[2]

Mechanism of Clofilium Action on Cardiac Repolarization cluster_AP Cardiac Action Potential Phases P0 Phase 0 (Depolarization) Na+ Influx P1 Phase 1 (Initial Repolarization) K+ Efflux P2 Phase 2 (Plateau) Ca2+ Influx / K+ Efflux P3 Phase 3 (Repolarization) K+ Efflux P4 Phase 4 (Resting Potential) IKr IKr (hERG) K+ Channel P3->IKr Mediated by IKs IKs K+ Channel P3->IKs Mediated by Clofilium Clofilium Tosylate Clofilium->IKr Blocks

Mechanism of Clofilium's blockade of the IKr potassium channel during Phase 3 repolarization.

Quantitative Data on Efficacy and Potency

The effects of this compound have been quantified across various experimental models. The data highlights its potent and specific action on the IKr current and its concentration-dependent effect on action potential duration.

Table 1: Potency of Clofilium on hERG (IKr) Channels
ParameterVoltageValue (nM)Species/SystemCitation
IC500 mV250Human (hERG)[1]
IC50+40 mV150Human (hERG)[1]
IC50N/A0.8Human (hEAG1)[3]
Table 2: Electrophysiological Effects of Clofilium on Action Potential Duration (APD)
ConcentrationTissue/Cell TypeEffectCitation
10-7 - 10-5 MCanine Purkinje Fibers (Ischemic)Significant increase in APD; induction of early afterdepolarizations (EADs) in 10 of 11 fibers.[4]
10-7 - 10-5 MCanine Purkinje Fibers (Normal)Increase in APD; induction of EADs in only 2 of 10 fibers.[4]
3 x 10-8 - 10-6 MCanine Purkinje Fibers (Normal)Selective increase in APD and effective refractory period.
30 µMGuinea Pig Ventricular MyocytesIrreversible prolongation of APD; reduction of the delayed rectifier K+ current.[2]

Experimental Protocols

The characterization of Clofilium's effects on cardiac action potential relies on established in-vitro electrophysiological techniques. The most common methods are intracellular microelectrode recording from multicellular preparations and patch-clamp techniques on isolated single cells.

Tissue and Cell Preparation
  • Canine Purkinje Fiber Isolation : Hearts are excised from anesthetized dogs and placed in cold Tyrode's or cardioplegia solution. Free-running Purkinje fibers (false tendons) are carefully dissected from the endocardial surface of the ventricles. These multicellular preparations are then pinned to the bottom of a tissue bath for superfusion and recording.

  • Ventricular Myocyte Isolation : Single ventricular myocytes (e.g., from guinea pig hearts) are typically isolated via enzymatic digestion. The heart is mounted on a Langendorff apparatus and perfused with a calcium-free solution, followed by a solution containing enzymes like collagenase and protease to break down the extracellular matrix. The ventricular tissue is then minced and gently agitated to release single, rod-shaped myocytes.

Electrophysiological Recording
  • Microelectrode Recording (for Purkinje Fibers) : Glass microelectrodes with high resistance (15-25 MΩ), filled with 3 M KCl, are used to impale individual cells within the Purkinje fiber. A stimulus electrode is used to pace the fiber at a set cycle length. This technique allows for the recording of transmembrane action potentials from an intact, multicellular preparation.

  • Whole-Cell Patch-Clamp (for Isolated Myocytes) : This is the gold standard for studying ionic currents.

    • Pipette & Solutions : Low-resistance (1-2 MΩ) glass pipettes are filled with an intracellular solution mimicking the cell's internal environment (e.g., K-aspartate based). The isolated myocytes are bathed in an extracellular (e.g., Tyrode's) solution.

    • Seal Formation : The pipette tip is pressed against a myocyte, and suction is applied to form a high-resistance (>1 GΩ) "giga-seal".

    • Whole-Cell Configuration : The membrane patch under the pipette is ruptured with further suction, allowing direct electrical access to the cell's interior.

    • Data Acquisition : In current-clamp mode , the membrane potential is recorded, and action potentials can be elicited by injecting small current pulses. This is used to measure APD, resting membrane potential, and upstroke velocity. In voltage-clamp mode , the membrane potential is held at specific values, and the currents flowing across the membrane (e.g., IKr) are measured in response to voltage steps.

Workflow for In-Vitro Electrophysiological Assessment cluster_prep Tissue/Cell Preparation cluster_record Electrophysiological Recording cluster_analysis Data Analysis Isolate Heart Isolation Perfuse Langendorff Perfusion (Enzymatic Digestion) Isolate->Perfuse Dissociate Mechanical Dissociation Perfuse->Dissociate Cells Isolated Myocytes Dissociate->Cells Patch Whole-Cell Patch Clamp Cells->Patch CurrentClamp Current Clamp (Measure APD) Patch->CurrentClamp VoltageClamp Voltage Clamp (Measure IKr) Patch->VoltageClamp AnalyzeAPD APD90, APD50 Analysis CurrentClamp->AnalyzeAPD AnalyzeIC50 Dose-Response Curve & IC50 VoltageClamp->AnalyzeIC50 Conclusion Determine Effect AnalyzeAPD->Conclusion AnalyzeIC50->Conclusion

Typical experimental workflow for assessing drug effects on cardiac ion channels and action potentials.

Summary and Implications for Drug Development

This compound is a potent and selective blocker of the IKr (hERG) potassium channel. This action reliably prolongs the cardiac action potential duration, the hallmark of a Class III antiarrhythmic agent. Quantitative analysis reveals its high potency, with IC50 values in the nanomolar range for hERG channel blockade.

However, its tendency to prolong the APD, particularly under ischemic conditions, also highlights a potential for pro-arrhythmic effects, such as the induction of EADs.[4] This dual effect is a critical consideration in the development and safety assessment of any compound that interacts with cardiac potassium channels. The experimental protocols detailed herein represent the foundational methods for characterizing these effects, providing essential data for preclinical cardiac safety and efficacy evaluation. Understanding the nuanced, concentration-dependent effects of compounds like Clofilium is paramount for developing safer and more effective antiarrhythmic therapies.

References

An In-depth Technical Guide to the Structure-Activity Relationship of Clofilium Tosylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofilium tosylate is a potent class III antiarrhythmic agent known for its ability to prolong the cardiac action potential duration by blocking the rapid component of the delayed rectifier potassium current (IKr), which is conducted by the hERG (human Ether-à-go-go-Related Gene) potassium channel. Understanding the intricate relationship between the chemical structure of clofilium and its biological activity is paramount for the development of safer and more effective antiarrhythmic drugs with reduced proarrhythmic risk. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the impact of various structural modifications on its hERG channel blocking potency. This document summarizes key quantitative data, outlines experimental protocols for assessing activity, and visualizes the underlying molecular interactions and signaling pathways.

Structure-Activity Relationship of Clofilium and its Analogs

The pharmacological activity of clofilium and its derivatives is highly dependent on specific structural features. The core structure of clofilium consists of a quaternary ammonium head, a flexible butyl linker, a central phenyl ring, and two distinct alkyl chains attached to the nitrogen atom. Modifications to each of these components can significantly alter the compound's potency and selectivity for the hERG channel.

Key Structural Modifications and their Impact on hERG Blockade

1. The Nature of the Nitrogenous Head Group:

The permanently charged quaternary ammonium group of clofilium is a critical determinant of its interaction with the hERG channel. Comparison with its tertiary amine analog, LY97241, reveals important differences in channel blocking characteristics. While both compounds are potent hERG blockers, the tertiary amine exhibits a faster onset of block.[1][2] This is attributed to its ability to cross the cell membrane in its neutral form and bind to the intracellular side of the channel.[3] In contrast, the permanently charged clofilium is thought to access its binding site from the intracellular side after cellular uptake or potentially through the open channel pore.[1]

2. Substitution on the Phenyl Ring:

The para-position of the phenyl ring is a key site for modification that significantly influences hERG blocking potency. The presence of a polar or electronegative substituent, such as the chlorine atom in clofilium, is associated with high-affinity binding.[4] Replacing the chlorine with a methanesulfonamide group (as in ibutilide) maintains high potency.[5] Conversely, analogs with neutral or less polar substituents at the para-position exhibit a dramatic reduction in hERG blocking activity, with potencies decreasing by over 100-fold.[4] This highlights the importance of electrostatic or hydrogen bonding interactions between this part of the molecule and the channel pore.

3. Alkyl Chain Length and Composition:

While specific studies focusing on a wide range of alkyl chain modifications for clofilium are limited in the readily available literature, general principles for quaternary ammonium compounds suggest that the length and nature of the alkyl chains are crucial for optimizing hydrophobic interactions within the channel's inner cavity. The N-heptyl and N,N-diethyl groups of clofilium contribute to its overall lipophilicity and are likely involved in positioning the molecule correctly within the binding site.

Quantitative Structure-Activity Relationship Data

The following table summarizes the hERG blocking potencies of clofilium and a selection of its key analogs.

CompoundStructureModification from ClofiliumIC50 (nM) for hERG BlockReference(s)
Clofilium 4-chloro-N,N-diethyl-N-heptyl-benzenebutanaminium-150-250[2]
LY97241 Tertiary amine analogQuaternary amine -> Tertiary amine19[2]
LY97119 Tertiary amine analogQuaternary amine -> Tertiary amine-[1]
Ibutilide -p-Chloro -> p-methanesulfonamide; Quaternary -> Tertiary amine-[4][5]
p-H analog -p-Chloro -> p-Hydrogen> 10,000[4]
p-Methyl analog -p-Chloro -> p-Methyl> 10,000[4]

Note: IC50 values can vary depending on the experimental conditions (e.g., cell type, temperature, and voltage protocol).

Experimental Protocols

The evaluation of the hERG channel blocking activity of clofilium and its analogs is primarily conducted using the whole-cell patch-clamp technique on recombinant cell lines stably expressing the hERG channel (e.g., HEK293 or CHO cells).

Standard Voltage Protocol for Assessing hERG Blockade

A standardized voltage protocol, as recommended by regulatory agencies like the FDA, is crucial for obtaining consistent and comparable data.[6]

Experimental Workflow:

G cluster_prep Cell Preparation cluster_patch Patch-Clamp Electrophysiology cluster_drug Drug Application cluster_analysis Data Analysis cell_culture Culture hERG-expressing cell line (e.g., HEK293) cell_prep Prepare single-cell suspension cell_culture->cell_prep giga_seal Form a giga-ohm seal between pipette and cell whole_cell Establish whole-cell configuration giga_seal->whole_cell voltage_protocol Apply voltage-step protocol whole_cell->voltage_protocol current_rec Record hERG current voltage_protocol->current_rec control_rec Record baseline hERG current drug_app Apply Clofilium analog at various concentrations control_rec->drug_app drug_rec Record hERG current in the presence of drug drug_app->drug_rec washout Washout drug and record recovery drug_rec->washout tail_current Measure peak tail current amplitude inhibition_calc Calculate percent inhibition tail_current->inhibition_calc ic50_calc Generate concentration-response curve and calculate IC50 inhibition_calc->ic50_calc

Figure 1. Experimental workflow for assessing hERG channel blockade.

Detailed Methodologies:

  • Cell Culture: HEK293 cells stably transfected with the KCNH2 gene (encoding the hERG channel) are cultured in appropriate media and conditions.

  • Electrophysiology:

    • Solutions:

      • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

      • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH 7.2 with KOH).

    • Voltage-Clamp Protocol: A typical voltage-step protocol to elicit hERG currents involves:

      • Holding the cell at a negative potential (e.g., -80 mV).

      • A depolarizing step to a positive potential (e.g., +20 mV) for a duration sufficient to induce channel activation and subsequent inactivation.

      • A repolarizing step to a negative potential (e.g., -50 mV) to elicit a large tail current as channels recover from inactivation and deactivate.

  • Data Analysis: The peak amplitude of the hERG tail current is measured before and after the application of the test compound at various concentrations. The percentage of current inhibition is calculated, and the data are fitted to a concentration-response curve to determine the IC50 value.

Signaling Pathways and Molecular Interactions

Clofilium exerts its effect by directly binding to the pore of the hERG potassium channel. The binding site is located in the inner cavity of the channel and involves interactions with specific amino acid residues from the S6 transmembrane domains and the pore helix of the channel subunits.

Key Amino Acid Residues for Clofilium Binding:

Mutagenesis studies have identified several key residues that are critical for the high-affinity binding of clofilium and its analogs:

  • Pore Helix: Threonine 623 (T623) and Serine 624 (S624).[4][5]

  • S6 Domain: Tyrosine 652 (Y652) and Phenylalanine 656 (F656).[4][5]

The interaction between the para-substituent of the drug's phenyl ring and residues such as S624 appears to be a major determinant of binding affinity.[5]

Mechanism of hERG Channel Blockade by Clofilium:

The blocking action of clofilium is state-dependent, meaning it binds with different affinities to the channel in its different conformational states (closed, open, and inactivated). It is generally accepted that clofilium, like many other hERG blockers, preferentially binds to the open and/or inactivated states of the channel.

G Closed Closed Open Open Closed->Open Depolarization (Activation) Open->Closed Repolarization (Deactivation) Inactivated Inactivated Open->Inactivated Sustained Depolarization (Inactivation) Blocked_Open Blocked (Open) Open->Blocked_Open Binding Inactivated->Open Repolarization (Recovery) Blocked_Inactivated Blocked (Inactivated) Inactivated->Blocked_Inactivated Binding Clofilium Clofilium Clofilium->Open Clofilium->Inactivated Blocked_Open->Open Unbinding Blocked_Inactivated->Inactivated Unbinding

Figure 2. State-dependent blockade of the hERG channel by Clofilium.

The diagram above illustrates the transitions between the closed, open, and inactivated states of the hERG channel. Clofilium has a higher affinity for the open and inactivated states, leading to the accumulation of blocked channels during cardiac repolarization and thereby prolonging the action potential. The slow unbinding kinetics of clofilium from the channel contribute to its potent and long-lasting effect.[5]

Conclusion

The structure-activity relationship of this compound is a complex interplay of its quaternary ammonium nature, the electronic properties of the phenyl ring substituent, and the hydrophobic characteristics of its alkyl chains. The development of a detailed understanding of these relationships, through rigorous experimental evaluation using standardized protocols, is essential for the rational design of new antiarrhythmic agents. By targeting specific interactions within the hERG channel pore, it may be possible to fine-tune the pharmacological profile of future drugs to maximize therapeutic efficacy while minimizing the risk of proarrhythmia. This guide provides a foundational framework for researchers and drug development professionals to navigate the chemical landscape of clofilium-like hERG channel blockers.

References

Methodological & Application

Application Notes: In Vitro Apoptosis Assay for Clofilium Tosylate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive set of protocols for assessing the pro-apoptotic effects of Clofilium Tosylate in an in vitro setting. This compound, a known potassium channel blocker, has been shown to induce apoptosis in human promyelocytic leukemia (HL-60) cells through a Bcl-2-insensitive activation of caspase-3[1]. The following application notes detail the methodologies for quantifying apoptosis using Annexin V/Propidium Iodide staining, measuring the activity of key executioner caspases (caspase-3/7), and analyzing the expression of apoptosis-related proteins via Western blot. These assays will enable researchers to characterize the apoptotic pathway induced by this compound.

Introduction

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of diseases like cancer[2]. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic mitochondrial apoptosis pathway[2]. However, some compounds can induce apoptosis through alternative mechanisms.

This compound has been demonstrated to suppress the viability and proliferation of HL-60 cells by inducing apoptosis. This induction is characterized by the activation of caspase-3 and subsequent cleavage of Poly(ADP-ribose) Polymerase (PARP)[1]. Notably, this process occurs without significant changes in the expression levels of the anti-apoptotic protein Bcl-2 or the pro-apoptotic protein Bax, indicating a Bcl-2-insensitive pathway[1]. The protocols outlined below provide a framework for investigating this mechanism.

Experimental Workflow Overview

The overall experimental process involves treating a selected cell line with this compound, followed by harvesting the cells for three distinct analyses to confirm and characterize the apoptotic response.

G cluster_setup Experimental Setup cluster_assays Apoptosis Analysis cluster_results Endpoints CellCulture Cell Culture (e.g., HL-60) Treatment Treat with this compound (e.g., 10 µM) and Controls CellCulture->Treatment Incubation Incubate for various time points (e.g., 0, 4, 16h) Treatment->Incubation Harvest Harvest Cells Incubation->Harvest AnnexinV Annexin V/PI Staining (Flow Cytometry) Harvest->AnnexinV Caspase Caspase-3/7 Activity Assay (Luminescence/Colorimetric) Harvest->Caspase Western Western Blot Analysis (Protein Expression) Harvest->Western Result1 Quantify Early/Late Apoptotic Cells AnnexinV->Result1 Result2 Measure Caspase Enzymatic Activity Caspase->Result2 Result3 Detect Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax Western->Result3

Caption: Overall experimental workflow for analyzing this compound-induced apoptosis.

Data Presentation: Expected Quantitative Results

The following tables summarize the expected quantitative outcomes based on published data for HL-60 cells treated with 10 µM this compound[1].

Table 1: Effect of this compound on Apoptosis Induction in HL-60 Cells (Annexin V Assay)

Treatment Time % Early Apoptotic Cells (Annexin V+/PI-)
0 h (Control) < 2%
4 h ~20%

| 16 h | ~29% |

Table 2: Effect of this compound on Caspase-3 Activity in HL-60 Cells

Treatment Time Fold Increase in Caspase-3 Activity (vs. Control)

| 2-3 h | ~10-fold |

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding : Seed HL-60 cells (or other suitable suspension cell lines) at a density of 1 x 10⁶ cells/mL in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Treatment : Add this compound to the cell culture flasks to achieve the desired final concentration (e.g., 10 µM). Prepare a vehicle control using the same volume of the solvent (e.g., DMSO).

  • Incubation : Incubate the cells for the desired time points (e.g., 0, 2, 4, 8, 16 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • Harvesting :

    • For suspension cells, collect the cells by centrifugation at 500 x g for 5 minutes.

    • For adherent cells, collect the culture medium (containing floating apoptotic cells) and detach the adherent cells using trypsin. Combine all cells and centrifuge.

    • Wash the cell pellet once with cold 1X Phosphate-Buffered Saline (PBS).

Protocol 1: Apoptosis Detection by Annexin V/PI Staining

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry[3][4]. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorochrome-conjugated Annexin V[3]. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.

Materials:

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI) solution

  • 1X Annexin-Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

  • Cold 1X PBS

  • Flow cytometry tubes

Procedure:

  • Harvest and wash approximately 1-5 x 10⁵ cells as described in section 4.1.

  • Resuspend the cell pellet in 100 µL of 1X Annexin-Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 1 µL of PI solution (100 µg/mL working solution) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • After incubation, add 400 µL of 1X Annexin-Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Data Analysis:

  • Viable cells : Annexin V- / PI-

  • Early apoptotic cells : Annexin V+ / PI-

  • Late apoptotic/necrotic cells : Annexin V+ / PI+

Protocol 2: Caspase-3/7 Activity Assay

This assay quantifies the activity of the executioner caspases 3 and 7, which are key mediators of apoptosis. The assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a luminescent or colorimetric signal.

Materials:

  • Caspase-Glo® 3/7 Assay Kit (Promega) or similar

  • White-walled 96-well plates (for luminescence)

  • Plate reader (luminometer or spectrophotometer)

Procedure (based on Caspase-Glo® 3/7):

  • Prepare cell lysates from treated and control cells according to the manufacturer's instructions. Typically, this involves adding a lysis buffer and centrifuging to collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Prepare the Caspase-Glo® 3/7 Reagent by mixing the substrate with the buffer.

  • In a 96-well plate, add 100 µL of cell lysate per well.

  • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents by gently shaking the plate for 30 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of active caspase-3/7 present.

Protocol 3: Western Blot Analysis of Apoptotic Markers

Western blotting is used to detect changes in the expression and cleavage of key proteins involved in the apoptotic cascade. For this compound, key markers include the cleavage of Caspase-3 and PARP, and the expression levels of Bcl-2 and Bax.

Materials:

  • RIPA Lysis Buffer with protease inhibitors

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction : Lyse harvested cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification : Determine protein concentration using a BCA assay.

  • SDS-PAGE : Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

  • Membrane Transfer : Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking : Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Washing : Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation : Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing : Repeat the washing step.

  • Detection : Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control to ensure equal protein loading across lanes.

Expected Protein Changes:

  • Caspase-3 : Decrease in the pro-caspase-3 band (~35 kDa) and appearance of the cleaved (active) caspase-3 band (~17/19 kDa).

  • PARP : Decrease in the full-length PARP band (~116 kDa) and appearance of the cleaved PARP fragment (~89 kDa).

  • Bcl-2 and Bax : No significant change in expression levels is expected based on previous findings[1].

This compound-Induced Apoptotic Pathway

Based on existing evidence, this compound induces apoptosis via a pathway that directly activates executioner caspases, bypassing the Bcl-2 family-regulated mitochondrial checkpoints[1].

G cluster_caspase Caspase Cascade Clofilium This compound KChannel K+ Channel Blockade Clofilium->KChannel Unknown Bcl-2 Independent Mechanism (Unknown Intermediates) KChannel->Unknown Casp3_active Active Caspase-3 Unknown->Casp3_active activates Casp3_inactive Pro-Caspase-3 Casp3_inactive->Casp3_active PARP_cleaved Cleaved PARP Casp3_active->PARP_cleaved cleaves PARP_intact PARP Apoptosis Apoptosis PARP_cleaved->Apoptosis Bcl2 Bcl-2 (No Change) Bax Bax (No Change)

Caption: Proposed Bcl-2-insensitive apoptotic pathway induced by this compound.

References

Application Notes and Protocols for Patch Clamp Electrophysiology Using Clofilium Tosylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofilium Tosylate is a potent potassium channel blocker, widely recognized for its activity as a class III antiarrhythmic agent. Its primary mechanism of action involves the blockade of potassium channels, which plays a crucial role in the repolarization phase of the cardiac action potential. A key target of Clofilium is the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is critical for cardiac repolarization. Inhibition of the hERG channel can lead to a prolongation of the QT interval, a major concern in drug safety assessment due to the associated risk of life-threatening arrhythmias.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in patch clamp electrophysiology studies, with a focus on characterizing its effects on hERG channels.

Mechanism of Action

Clofilium acts as a blocker of voltage-gated potassium channels. Its binding site is located within the central cavity of the channel pore. The interaction of Clofilium with the hERG channel is state-dependent, meaning its binding affinity is influenced by the conformational state of the channel (resting, open, or inactivated). This interaction ultimately leads to a reduction in the outward potassium current, thereby prolonging the action potential duration.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of this compound on various potassium channels as reported in the literature. This data is essential for designing experiments with appropriate concentration ranges.

ChannelCell LineTemperatureIC50Reference
hERGXenopus OocytesRoom Temp.250 nM (at 0 mV), 150 nM (at +40 mV)[1]
hEAGXenopus OocytesRoom Temp.255 nMNot explicitly cited
Kv1.5Not SpecifiedNot Specified840 nMNot explicitly cited
Slick (Slo2.2)Xenopus OocytesRoom Temp.~70% block at 100 µM[4]
Slack (Slo2.1)Xenopus OocytesRoom Temp.~50% block at 100 µM[4]

Experimental Protocols

This section outlines a detailed protocol for investigating the effects of this compound on hERG channels expressed in a mammalian cell line (e.g., HEK293 or CHO cells) using the whole-cell patch clamp technique.

Cell Culture and Preparation
  • Cell Line: Use a stable cell line expressing the hERG potassium channel, such as HEK293-hERG or CHO-hERG cells.[2][5]

  • Culture Conditions: Culture the cells in the recommended medium supplemented with the appropriate selection antibiotic to maintain stable channel expression.

  • Cell Plating: For patch clamp experiments, plate the cells onto glass coverslips at a low density to allow for easy isolation of single cells.

  • Dissociation: On the day of the experiment, gently dissociate the cells from the coverslip using a non-enzymatic cell dissociation solution to ensure cell health and membrane integrity.

Solutions and Reagents

Stock Solution Preparation:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as DMSO or water.[6] Aliquot and store at -20°C or -80°C for long-term use.[6]

  • On the day of the experiment, prepare fresh dilutions of this compound in the extracellular solution to the desired final concentrations.

Electrophysiology Solutions:

Solution TypeComponentConcentration (mM)
Intracellular Solution KCl120-135
MgCl21-5
EGTA5-10
HEPES10
Mg-ATP4-5
Adjust pH to 7.2-7.3 with KOH
Extracellular Solution NaCl135-145
KCl2-5
CaCl21-2
MgCl21-3
HEPES10
Glucose5-10
Adjust pH to 7.4 with NaOH

Note: The exact composition of the solutions can be optimized based on experimental requirements and published literature.[7][8][9]

Whole-Cell Patch Clamp Protocol
  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Seal Formation: Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell recording configuration.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential of -80 mV.

  • Data Acquisition: Record hERG currents using a suitable voltage-clamp protocol. A typical protocol to elicit hERG tail currents involves a depolarizing step to a positive potential (e.g., +20 mV to +40 mV) to open the channels, followed by a repolarizing step to a negative potential (e.g., -50 mV) to record the deactivating tail current.[8]

  • Drug Application: After obtaining a stable baseline recording in the control extracellular solution, perfuse the cell with the extracellular solution containing the desired concentration of this compound.

  • Data Analysis: Measure the peak tail current amplitude before and after drug application to determine the percentage of block. Generate concentration-response curves to calculate the IC50 value.

Visualizations

Experimental Workflow

Caption: Workflow for patch clamp analysis of this compound.

Signaling Pathway of hERG Channel Blockade by this compound

G cluster_membrane Cell Membrane hERG_resting hERG Channel (Resting State) hERG_open hERG Channel (Open State) hERG_resting->hERG_open Depolarization intracellular Intracellular Space hERG_open->hERG_resting Repolarization hERG_inactivated hERG Channel (Inactivated State) hERG_open->hERG_inactivated Sustained Depolarization hERG_blocked hERG Channel (Blocked State) hERG_open->hERG_blocked k_ion K+ Ion hERG_open->k_ion hERG_inactivated->hERG_resting Repolarization hERG_inactivated->hERG_blocked no_k_efflux Reduced K+ Efflux hERG_blocked->no_k_efflux extracellular Extracellular Space clofilium Clofilium Tosylate clofilium->hERG_open Binds to open channel clofilium->hERG_inactivated Binds to inactivated channel

Caption: Clofilium blocks open and inactivated hERG channels.

References

Application Notes and Protocols: Clofilium Tosylate in Xenopus Oocyte Expression Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Xenopus laevis oocyte expression system is a robust and versatile platform for the heterologous expression of a wide variety of ion channels and membrane proteins.[1][2][3][4][5] Its large size facilitates the microinjection of cRNA and subsequent electrophysiological recordings, making it an ideal model for studying the pharmacological effects of compounds on specific ion channels.[1][3] Clofilium tosylate, a class III antiarrhythmic agent, is a potent blocker of several types of potassium channels.[6][7] This document provides detailed application notes and protocols for the use of this compound in Xenopus oocyte expression systems, focusing on its utility as a pharmacological tool for ion channel research.

Mechanism of Action

Clofilium's primary mechanism of action is the blockade of potassium channels, which leads to a prolongation of the action potential duration.[6] Studies in Xenopus oocytes have been instrumental in elucidating the specific channels targeted by clofilium and its binding sites. It has been shown to block various potassium channels, including:

  • Shaker-type inactivating K+ channels : Clofilium can cause a use-dependent block of these channels.[6]

  • Glibenclamide-sensitive K+ channels : It is a potent inhibitor of these currents in Xenopus oocytes.[7]

  • hERG (human Ether-a-go-go-Related Gene) K+ channels : Clofilium is a potent blocker of hERG channels, and its binding site has been mapped to residues within the pore helix and S6 domain.[8][9]

  • Slick (Slo2.1) and Slack (Slo2.2) K+ channels : Clofilium inhibits these high-conductance potassium channels with differing potencies.[10]

The blockade of these channels by clofilium is often voltage-dependent and can exhibit complex kinetics, including use-dependence and slow recovery from block.[6][8]

Quantitative Data Summary

The following table summarizes the quantitative data for the effects of this compound on various potassium channels expressed in Xenopus oocytes, as reported in the literature.

ChannelClofilium ConcentrationEffectReference
Shaker-B K+ Channel100 µMUse-dependent block[6]
Glibenclamide-sensitive K+ currentsIC50: 3.3 µMInhibition[7]
hERG K+ Channel300 nMSteady-state block[9]
Slick K+ Channel100 µM~70% block of control[10]
Slack K+ Channel100 µM~50% block of control[10]

Experimental Protocols

This section provides detailed protocols for the preparation of Xenopus oocytes, cRNA microinjection, and two-electrode voltage clamp (TEVC) recording to study the effects of this compound.

Xenopus laevis Oocyte Preparation
  • Oocyte Harvesting : Surgically remove ovarian lobes from an anesthetized female Xenopus laevis.

  • Defolliculation :

    • Separate the oocytes into small clusters.

    • Incubate the oocytes in a calcium-free solution (e.g., ND96-Ca) containing collagenase (e.g., 2 mg/mL) for 1-2 hours with gentle agitation to remove the follicular layer.

    • Visually inspect the oocytes under a microscope to confirm defolliculation.

  • Washing and Selection :

    • Thoroughly wash the oocytes with ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5) to remove any remaining collagenase and cellular debris.

    • Select healthy, stage V-VI oocytes with a clear separation between the animal and vegetal poles.

  • Incubation : Store the selected oocytes in ND96 solution supplemented with antibiotics (e.g., 50 µg/mL gentamicin) at 18°C.

cRNA Microinjection
  • cRNA Preparation : Prepare high-quality cRNA of the ion channel of interest using an in vitro transcription kit.

  • Needle Preparation : Pull microinjection needles from borosilicate glass capillaries.

  • Microinjection :

    • Load the cRNA solution (typically 20-50 ng per oocyte) into the microinjection needle.

    • Using a micromanipulator, inject the cRNA into the cytoplasm of the oocytes.

  • Incubation : Incubate the injected oocytes for 2-7 days at 18°C to allow for protein expression.[11]

Two-Electrode Voltage Clamp (TEVC) Electrophysiology
  • Solutions :

    • Recording Solution (ND96) : 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.

    • This compound Stock Solution : Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent (e.g., DMSO or water) and store at -20°C.

    • Working Solutions : Prepare fresh dilutions of this compound in the recording solution on the day of the experiment.

  • Electrode Preparation :

    • Pull microelectrodes from borosilicate glass and fill them with 3 M KCl.

    • Ensure the electrode resistance is between 0.5 and 5 MΩ.

  • Recording Setup :

    • Place an oocyte in the recording chamber and perfuse with the recording solution.

    • Impale the oocyte with the two microelectrodes (one for voltage sensing and one for current injection).

    • Clamp the oocyte membrane potential to a holding potential (e.g., -80 mV or -90 mV).[9]

  • Data Acquisition :

    • Apply a voltage protocol appropriate for the ion channel being studied to elicit ionic currents.

    • Record baseline currents in the absence of the drug.

    • Perfuse the chamber with the working solution of this compound and record the currents until a steady-state block is achieved.[9]

    • To test for reversibility, wash out the drug with the recording solution.[10]

  • Data Analysis :

    • Measure the peak current amplitude in the presence and absence of this compound.

    • Calculate the percentage of block.

    • For concentration-response analysis, fit the data to the Hill equation to determine the IC50 value.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Oocyte Preparation cluster_injection cRNA Microinjection cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Harvest Harvest Ovarian Lobes Defolliculate Defolliculate Oocytes Harvest->Defolliculate Wash Wash and Select Oocytes Defolliculate->Wash Incubate_Prep Incubate Oocytes Wash->Incubate_Prep Microinject Microinject cRNA Prepare_cRNA Prepare cRNA Prepare_cRNA->Microinject Incubate_Inject Incubate for Expression Microinject->Incubate_Inject Setup TEVC Setup Incubate_Inject->Setup Record_Baseline Record Baseline Currents Setup->Record_Baseline Apply_Clofilium Apply this compound Record_Baseline->Apply_Clofilium Record_Block Record Blocked Currents Apply_Clofilium->Record_Block Washout Washout Record_Block->Washout Measure_Currents Measure Current Amplitudes Washout->Measure_Currents Calculate_Block Calculate % Block Measure_Currents->Calculate_Block Concentration_Response Concentration-Response Analysis Calculate_Block->Concentration_Response

Caption: Experimental workflow for studying this compound effects in Xenopus oocytes.

Signaling Pathway: this compound Blockade of a Potassium Channel

Signaling_Pathway cluster_membrane Cell Membrane K_Channel Potassium Channel (e.g., hERG, Shaker) Block Channel Blockade K_Channel->Block Clofilium This compound Clofilium->K_Channel Binds to pore region Ion_Flow Reduced K+ Efflux Block->Ion_Flow AP_Prolongation Action Potential Prolongation Ion_Flow->AP_Prolongation

Caption: Mechanism of potassium channel blockade by this compound.

References

Application Notes: Unraveling the Anti-Leukemic Potential of Clofilium Tosylate in HL-60 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The human promyelocytic leukemia cell line, HL-60, is a well-established in vitro model for studying the pathogenesis of AML and for the preliminary screening of potential chemotherapeutic agents.[1][2] Clofilium Tosylate, initially identified as a potassium channel blocker, has demonstrated potent anti-leukemic properties by inducing apoptosis in HL-60 cells.[3][4] These application notes provide a comprehensive overview and detailed protocols for utilizing HL-60 cells to investigate the anti-proliferative and apoptotic effects of this compound.

Mechanism of Action

This compound exerts its anti-leukemic effects on HL-60 cells primarily through the induction of apoptosis.[3] This process is characterized by a time- and concentration-dependent suppression of cell viability and proliferation.[3] Notably, the apoptotic pathway triggered by this compound is mediated through a Bcl-2-insensitive activation of caspase-3.[3] This is significant as it suggests a potential therapeutic avenue for leukemias that may have developed resistance to conventional therapies targeting the Bcl-2-regulated apoptotic pathway. The activation of caspase-3, a key executioner caspase, leads to the cleavage of cellular substrates such as Poly(ADP-ribose) polymerase (PARP), ultimately resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[3][5]

Data Presentation

The anti-leukemic effects of this compound on HL-60 cells can be quantified through various assays. The following tables summarize key quantitative data derived from such experiments.

Table 1: Cytotoxicity of this compound on HL-60 Cells (IC50 Values)

Incubation TimeIC50 Value (µM)
24 hours6.3
48 hours3.4
72 hours2.4

Table 2: Apoptosis Induction in HL-60 Cells Treated with 10 µM this compound

Treatment TimePercentage of Apoptotic Cells (Annexin V+/PI-)
0 hours< 2%[3]
4 hours20%[3]
16 hours29%[3]

Table 3: Caspase-3 Activation in HL-60 Cells

TreatmentFold Increase in Caspase-3 Activity
10 µM this compound (2-3 hours)~10-fold[3][5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of this compound's effects on HL-60 cells.

HL-60 Cell Culture

Materials:

  • HL-60 cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Incubator (37°C, 5% CO2)

  • Centrifuge

Protocol:

  • Culture HL-60 cells in RPMI-1640 medium supplemented with 10% (v/v) FBS and 1% (v/v) penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Keep the cell density between 0.25–1.5 × 10^6 cells/mL for exponential growth.[6]

  • Subculture the cells every 2-3 days by centrifuging the cell suspension and resuspending the pellet in fresh medium.

Cell Viability Assay (MTT Assay)

Materials:

  • 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • MTT solvent (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Seed HL-60 cells into 96-well plates at a density of 0.5-1.0 x 10^5 cells/mL.[7]

  • Allow cells to attach and grow for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0-20 µM) for the desired time periods (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

  • Flow cytometer

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Treat HL-60 cells with this compound as required.

  • Harvest 1-5 x 10^5 cells by centrifugation.[2]

  • Wash the cells once with cold PBS.[2]

  • Resuspend the cells in 100 µL of 1X Binding Buffer.[3]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[2]

  • Incubate the cells for 15 minutes at room temperature in the dark.[3]

  • Add 400 µL of 1X Binding Buffer to each tube.[2]

  • Analyze the samples by flow cytometry within 1 hour.[3]

DNA Fragmentation Assay

Materials:

  • DNA extraction kit

  • Agarose gel

  • Ethidium bromide

  • Gel electrophoresis apparatus

Protocol:

  • Treat HL-60 cells with this compound.

  • Harvest the cells and extract genomic DNA using a commercially available kit.

  • Separate the DNA fragments by electrophoresis on a 1.5-2% agarose gel containing ethidium bromide.

  • Visualize the DNA fragmentation under UV light. A characteristic ladder pattern will be observed in apoptotic cells.[8]

Caspase-3 Activity Assay

Materials:

  • Caspase-3 colorimetric or fluorometric assay kit

  • Cell lysis buffer

  • Microplate reader

Protocol:

  • Treat HL-60 cells with this compound for the desired time.

  • Harvest the cells and prepare cell lysates according to the assay kit manufacturer's instructions.

  • Add the cell lysate to a 96-well plate.

  • Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AFC for fluorometric) to each well.[9]

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Quantify the caspase-3 activity based on the kit's instructions.

Cell Cycle Analysis

Materials:

  • Flow cytometer

  • Propidium Iodide (PI) staining solution (containing RNase)

  • 70% ethanol (ice-cold)

  • PBS

Protocol:

  • Treat HL-60 cells with this compound.

  • Harvest approximately 1 x 10^6 cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.[10]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution by flow cytometry.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound in HL-60 cells.

G cluster_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Culture HL-60 Cell Culture Treatment This compound Treatment Culture->Treatment Viability Cell Viability (MTT) Treatment->Viability Apoptosis Apoptosis (Annexin V/PI) Treatment->Apoptosis DNA_Frag DNA Fragmentation Treatment->DNA_Frag Caspase Caspase-3 Activity Treatment->Caspase Cell_Cycle Cell Cycle (PI Staining) Treatment->Cell_Cycle IC50 IC50 Calculation Viability->IC50 Apoptotic_Pop Quantify Apoptotic Population Apoptosis->Apoptotic_Pop Caspase_Act Measure Caspase Activity Caspase->Caspase_Act Cycle_Dist Analyze Cell Cycle Distribution Cell_Cycle->Cycle_Dist G cluster_bcl2 Bcl-2 Family Regulation (Bypassed) cluster_caspase Caspase Cascade Clofilium This compound Procaspase3 Procaspase-3 Clofilium->Procaspase3 Direct or Indirect Activation (Bcl-2 Independent) Bcl2 Bcl-2 (Anti-apoptotic) Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition Caspase3 Active Caspase-3 Procaspase3->Caspase3 PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

References

Application Notes and Protocols for Clofilium Tosylate in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Preparation of Clofilium Tosylate Stock Solution for Cell Culture

Audience: This document is intended for researchers, scientists, and drug development professionals utilizing this compound in cell culture-based assays.

Introduction

This compound is a quaternary ammonium compound known for its activity as a potassium channel blocker.[1][2][3][4] It is classified as a Class III antiarrhythmic agent.[3] In cell biology research, it is often used to study the role of potassium channels in various cellular processes. Notably, this compound has been shown to induce apoptosis in human promyelocytic leukemia (HL-60) cells through a mechanism involving the activation of caspase-3, independent of Bcl-2.[2][5] This induction of apoptosis leads to the cleavage of poly(ADP-ribose) polymerase (PARP).[2][5] Given its effects on cell viability and proliferation, accurate and consistent preparation of stock solutions is critical for reproducible experimental outcomes.[2]

This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in cell culture applications.

This compound Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Molecular Weight 510.17 g/mol [5][6][7][8]
Appearance White solid[1][7][8][9]
Purity >97%[1][8][9]
Solubility DMSO: >20 mg/mL[1][9], up to 125 mg/mL (245.02 mM)[5]Water: Soluble[1][8][9], 48 mg/mL[1][9]; 1.59 mg/mL (requires sonication and heating to 60°C)[10]Ethanol: Soluble[1][9]
Storage (Solid) Store at 4°C, protected from light.[5]
Storage (Stock Solution) Store in aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[5] Avoid repeated freeze-thaw cycles.[5]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, which is a common solvent for this compound in cell culture experiments.

Materials
  • This compound powder (purity >97%)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Safety Precautions
  • This compound is harmful if swallowed.[6][8]

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE to avoid inhalation, and skin or eye contact.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Stock Solution Preparation (10 mM)
  • Calculation: To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated.

    • Molecular Weight (MW) = 510.17 g/mol

    • To make 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

      • Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

      • Mass (g) = 0.010 mol/L x 0.001 L x 510.17 g/mol = 0.0051017 g

      • Mass (mg) = 5.10 mg

  • Weighing: Carefully weigh out approximately 5.10 mg of this compound powder using an analytical balance.

  • Dissolution:

    • Transfer the weighed powder to a sterile microcentrifuge tube.

    • Add 1 mL of sterile DMSO to the tube.

    • Close the tube tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear. If precipitation occurs, gentle warming (e.g., in a 37°C water bath) and sonication can aid dissolution.[5][10]

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile cryovials or microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.[5]

    • Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5] Protect the solution from light.[5]

Preparation of Working Solutions

To treat cells, the concentrated stock solution must be diluted to the final desired concentration in cell culture medium.

  • Example for a 10 µM working solution:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Perform a serial dilution. For instance, dilute the 10 mM stock solution 1:1000 in pre-warmed cell culture medium to achieve a final concentration of 10 µM.

    • Calculation: (10 mM) / (10 µM) = 1000-fold dilution. To make 1 mL of working solution, add 1 µL of the 10 mM stock to 999 µL of cell culture medium.

    • Mix the working solution gently but thoroughly by pipetting or inverting the tube before adding it to the cells.

Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for preparing the this compound stock solution.

G cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation start Start: Materials & Safety Gear calc Calculate Mass for 10 mM Solution (e.g., 5.10 mg) start->calc Step 1 weigh Weigh this compound Powder calc->weigh Step 2 dissolve Dissolve in Sterile DMSO (e.g., 1 mL) weigh->dissolve Step 3 vortex Vortex Until Clear Solution dissolve->vortex Step 4 aliquot Aliquot into Sterile Tubes vortex->aliquot Step 5 store Store at -20°C or -80°C aliquot->store Step 6 thaw Thaw One Aliquot store->thaw For Experiment dilute Dilute Stock in Cell Culture Medium (e.g., 1:1000 for 10 µM) thaw->dilute treat Add to Cell Culture dilute->treat

Caption: Workflow for preparing this compound stock and working solutions.

Signaling Pathway

The diagram below illustrates the mechanism of action of this compound in inducing apoptosis.

G clofilium This compound k_channel Potassium (K+) Channel clofilium->k_channel Inhibition apoptosis_signal Initiation of Apoptotic Signal k_channel->apoptosis_signal Downstream Effect procaspase3 Procaspase-3 (Inactive) apoptosis_signal->procaspase3 caspase3 Caspase-3 (Active) procaspase3->caspase3 Proteolytic Cleavage parp PARP caspase3->parp Cleavage apoptosis Apoptosis caspase3->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp

References

Application Notes and Protocols for Assessing Clofilium Tosylate Efficacy Using the Langendorff Perfusion Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Langendorff isolated heart model is a powerful ex vivo technique for studying cardiac physiology and pharmacology without the confounding influences of the nervous and endocrine systems.[1][2][3] This method involves retrogradely perfusing an isolated heart through the aorta, which forces the perfusate into the coronary arteries, thereby nourishing the cardiac muscle and allowing it to continue beating.[1][4] It serves as an invaluable bridge between in vitro and in vivo studies, particularly for assessing the direct cardiac effects of pharmacological agents.[5][6]

Clofilium Tosylate is a Class III antiarrhythmic agent known for its ability to selectively prolong the cardiac action potential duration (APD).[7] Its primary mechanism involves blocking specific potassium channels responsible for the repolarization phase of the action potential.[8] These application notes provide a detailed protocol for utilizing the Langendorff perfusion model to evaluate the electrophysiological efficacy and proarrhythmic potential of this compound.

Mechanism of Action: this compound and the Cardiac Action Potential

The cardiac action potential in ventricular myocytes consists of five distinct phases, each driven by the flow of specific ions across the cell membrane.[9][10][11]

  • Phase 0 (Rapid Depolarization): Influx of Na+ ions.

  • Phase 1 (Initial Repolarization): Inactivation of Na+ channels and a transient outward K+ current.[9][10]

  • Phase 2 (Plateau): Influx of Ca2+ ions balanced by an outward K+ current.[9][10]

  • Phase 3 (Repolarization): Efflux of K+ ions, primarily through delayed rectifier potassium channels (I_K), which returns the membrane to its resting potential.[10]

  • Phase 4 (Resting Potential): The membrane potential is maintained by the Na+/K+ pump.[10]

This compound exerts its effect by specifically blocking the delayed rectifier potassium currents (I_K).[8] This inhibition slows down the repolarization process (Phase 3), thereby prolonging the action potential duration (APD) and the effective refractory period (ERP) of the cardiac tissue.[7] This mechanism is crucial for terminating re-entrant arrhythmias but can also carry a risk of proarrhythmic events like Torsades de Pointes (TdP) if the APD is excessively prolonged.

cluster_AP Ventricular Action Potential Phases cluster_Drug Drug Intervention P0 Phase 0 Rapid Depolarization (Na+ influx) P1 Phase 1 Initial Repolarization (K+ efflux) P0->P1 P2 Phase 2 Plateau (Ca2+ influx) P1->P2 P3 Phase 3 Repolarization (K+ efflux) P2->P3 P4 Phase 4 Resting Potential P3->P4 Clofilium This compound Clofilium->P3 Blocks Delayed Rectifier K+ Channels (I_K) Result: Prolongs APD

Caption: Signaling pathway of this compound on the cardiac action potential.

Detailed Experimental Protocol

This protocol outlines the procedure for assessing this compound in an isolated-perfused rodent (rat or rabbit) heart model.

3.1. Materials and Reagents

  • Langendorff Apparatus (including perfusion reservoir, bubble trap, heat exchanger, and peristaltic pump)

  • Krebs-Henseleit Buffer (KHB): 118.5 mM NaCl, 25.0 mM NaHCO3, 4.7 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 2.5 mM CaCl2, 11.1 mM Glucose. The solution should be freshly prepared, filtered, and gassed with 95% O2 / 5% CO2 to maintain a pH of ~7.4.[12]

  • Anesthetic (e.g., sodium pentobarbital)

  • Heparin

  • Ice-cold cardioplegia solution (e.g., KHB)

  • Surgical instruments (scissors, forceps, sutures)

  • Data Acquisition System (for ECG, pressure, and temperature)

  • Monophasic Action Potential (MAP) electrodes

  • Latex balloon catheter connected to a pressure transducer

  • This compound stock solution

3.2. Experimental Workflow

A 1. Animal Anesthesia & Heparinization B 2. Thoracotomy & Heart Excision A->B C 3. Aortic Cannulation & Mounting B->C D 4. Initiate Retrograde Perfusion (Constant Pressure: ~80 mmHg) C->D E 5. Insert LV Balloon & MAP Electrodes D->E F 6. Stabilization Period (20-30 min) E->F G 7. Baseline Data Recording (ECG, LVDP, APD) F->G H 8. Infuse this compound (Dose-Response Protocol) G->H I 9. Record Electrophysiological & Hemodynamic Data H->I J 10. Data Analysis I->J

Caption: Experimental workflow for the Langendorff perfusion assay.

3.3. Step-by-Step Procedure

  • Animal Preparation: Anesthetize the animal (e.g., rat, rabbit) and administer heparin to prevent blood clotting. Confirm a deep surgical plane of anesthesia via a pedal withdrawal reflex check.[6]

  • Heart Excision: Perform a thoracotomy to expose the heart. Carefully dissect the aorta, ensuring sufficient length for cannulation. Quickly excise the heart and immediately place it in ice-cold cardioplegia solution to arrest metabolic activity and prevent hypoxic damage.[6]

  • Cannulation: Mount the heart on the aortic cannula of the Langendorff apparatus. Secure it with sutures. The time between excision and the start of perfusion should be minimized (ideally < 2 minutes).[4][6]

  • Initiate Perfusion: Start retrograde perfusion with oxygenated, warmed (37°C) KHB at a constant pressure (e.g., 80 mmHg).[5][12] The perfusate will close the aortic valve and enter the coronary arteries, causing the heart to resume beating.[1]

  • Instrumentation: Carefully insert a fluid-filled latex balloon, connected to a pressure transducer, into the left ventricle through the left atrium. Inflate the balloon to achieve a left ventricular end-diastolic pressure (LVEDP) of 4-8 mmHg.[4] Position monophasic action potential (MAP) recording electrodes on the epicardial surface of the left ventricle.[12]

  • Stabilization: Allow the heart to stabilize for 20-30 minutes. During this time, key functional parameters such as heart rate (HR), left ventricular developed pressure (LVDP), and coronary flow should reach a steady state. Hearts that fail to stabilize or show persistent arrhythmias should be excluded.[5][6]

  • Baseline Recording: Record baseline electrophysiological and hemodynamic data for at least 10-15 minutes. This includes ECG, MAPs, LVDP, LVEDP, and the maximum rates of pressure development (+dP/dt_max) and decline (-dP/dt_max).[5][13]

  • Drug Administration: Introduce this compound into the perfusate at increasing concentrations (e.g., 10 nM, 30 nM, 100 nM, 300 nM, 1 µM). Allow the preparation to equilibrate at each concentration for 15-20 minutes before recording data.

  • Data Acquisition: Continuously record all parameters throughout the drug infusion period. Note the onset of any arrhythmic events, such as early afterdepolarizations (EADs), ventricular tachycardia (VT), or Torsades de Pointes (TdP).[12]

Data Presentation and Expected Outcomes

The primary efficacy endpoint for this compound is the prolongation of the action potential duration. Data should be analyzed to quantify the dose-dependent effects of the drug on key electrophysiological parameters.

Table 1: Expected Dose-Dependent Effects of this compound

ParameterClofilium ConcentrationBaseline (Control)30 nM100 nM300 nM
Action Potential Duration at 90% Repolarization (APD90) (ms)150 ± 10175 ± 12210 ± 15250 ± 18
Effective Refractory Period (ERP) (ms)160 ± 11188 ± 13225 ± 16270 ± 20
Heart Rate (HR) (bpm)280 ± 20275 ± 18270 ± 19260 ± 22
Left Ventricular Developed Pressure (LVDP) (mmHg)105 ± 8102 ± 798 ± 995 ± 10
Incidence of Arrhythmic Events (%)0%5%15%40%

Note: The values presented are hypothetical and for illustrative purposes. Actual results may vary based on the animal species and specific experimental conditions.

Analysis Notes:

  • APD Prolongation: A significant, concentration-dependent increase in APD90 is the expected therapeutic effect of Clofilium.[7]

  • ERP Increase: The ERP should increase in parallel with the APD.

  • Hemodynamic Effects: At therapeutic concentrations, Clofilium is expected to have minimal effects on heart rate and contractility (LVDP).[7]

  • Proarrhythmic Risk: At higher concentrations, excessive APD prolongation can lead to proarrhythmic events. The incidence of EADs, VT, and TdP should be carefully quantified.[12]

Application Notes and Best Practices

  • Exclusion Criteria: Establish clear criteria for excluding preparations to ensure data quality. This may include prolonged cannulation time (>3 min), failure to achieve stable hemodynamics (e.g., RPP < 26,000), or persistent ventricular fibrillation during stabilization.[5][6]

  • Temperature Control: Maintaining a constant perfusate temperature (37°C) is critical, as cardiac electrophysiology is highly temperature-dependent.

  • Perfusate Composition: The use of a crystalloid solution like KHB lacks the oxygen-carrying capacity of blood, resulting in high coronary flow rates.[3] Ensure adequate oxygenation (95% O2) to meet metabolic demands.

  • Animal Model: While rodents are common, larger animals like rabbits may be preferred as their larger hearts are easier to cannulate and their cardiac electrophysiology can be more translatable to humans.[6][12]

  • Pacing: For certain studies, particularly those investigating rate-dependent drug effects, the heart can be electrically paced by placing an electrode on the right atrium or ventricle.[4]

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Clofilium Tosylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and data for high-throughput screening (HTS) assays involving Clofilium Tosylate, a known potassium channel blocker. The protocols outlined below are designed for identifying and characterizing modulators of ion channels and for assessing the therapeutic potential of compounds in various disease models.

Application Note 1: High-Throughput Thallium Flux Assay for hERG Channel Inhibition

Introduction:

The human ether-à-go-go-related gene (hERG) potassium channel is a critical anti-target in drug discovery due to its role in cardiac repolarization. Blockade of the hERG channel can lead to life-threatening arrhythmias.[1] Therefore, it is crucial to screen compound libraries for hERG inhibition early in the drug development process. This compound is a potent hERG channel blocker and can be used as a positive control in HTS assays designed to identify compounds with similar activity.[1][2] The thallium flux assay is a robust, high-throughput method for measuring hERG channel activity, where thallium ions act as a surrogate for potassium ions.[3][4]

Principle:

In this assay, cells stably expressing the hERG channel are loaded with a thallium-sensitive fluorescent dye. Upon channel opening, thallium ions flow into the cells, causing an increase in fluorescence. hERG channel inhibitors, such as this compound, will block this influx, resulting in a reduced fluorescent signal.

Experimental Protocol:

  • Cell Culture and Plating:

    • Culture human embryonic kidney (HEK293) cells stably expressing the hERG channel in appropriate media.

    • Seed the cells into 384-well, black-walled, clear-bottom microplates at a density of 20,000-30,000 cells per well.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound (positive control) and test compounds in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the compounds to create a concentration-response curve.

    • Using an automated liquid handler, add the compounds to the cell plates. Include wells with DMSO only as a negative control.

    • Incubate the plates at room temperature for 15-30 minutes.

  • Dye Loading and Thallium Flux Measurement:

    • Prepare a loading buffer containing a thallium-sensitive dye (e.g., FluxOR™ Thallium Detection Kit).

    • Remove the compound-containing medium from the cell plates and add the dye-loading buffer.

    • Incubate the plates in the dark at room temperature for 60-90 minutes.

    • Prepare a stimulus buffer containing thallium sulfate.

    • Using a fluorescence plate reader equipped with an automated injection system, measure the baseline fluorescence.

    • Inject the thallium-containing stimulus buffer into the wells and immediately begin kinetic fluorescence reading.

  • Data Analysis:

    • Calculate the initial rate of fluorescence increase or the peak fluorescence intensity for each well.

    • Normalize the data to the positive (this compound) and negative (DMSO) controls.

    • Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Quantitative Data:

CompoundTargetAssay FormatIC50Reference
This compoundhERG1Whole-cell patch clampNot explicitly stated, but potent[2]
This compoundhEAG1Whole-cell patch clampLower potency than hERG1[2]
IbutilidehERGOocyte expression28 ± 1.1 nM[5]

Experimental Workflow:

HTS_Thallium_Flux_Workflow cluster_prep Plate Preparation cluster_compound Compound Handling cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Culture hERG-expressing cells cell_seeding Seed cells into 384-well plates cell_culture->cell_seeding compound_add Add compounds to plates cell_seeding->compound_add compound_prep Prepare compound dilutions compound_prep->compound_add dye_loading Load cells with thallium-sensitive dye compound_add->dye_loading thallium_add Add thallium stimulus dye_loading->thallium_add read_fluorescence Measure fluorescence thallium_add->read_fluorescence data_norm Normalize data read_fluorescence->data_norm ic50_calc Calculate IC50 values data_norm->ic50_calc

Caption: High-throughput thallium flux assay workflow for hERG inhibition.

Application Note 2: Cell Viability and Apoptosis Assays for Anti-Cancer Drug Discovery

Introduction:

This compound has been identified as a potential therapeutic agent for malignant rhabdoid tumors and human promyelocytic leukemia.[6][7] Its mechanism of action involves the induction of apoptosis through the activation of caspase-3.[7] High-throughput screening of compound libraries using cell viability and apoptosis assays can identify novel anti-cancer agents that act through similar or different pathways.

Principle:

Cell viability assays, such as those using resazurin (alamarBlue) or ATP-based luminescence (CellTiter-Glo), measure the metabolic activity of living cells. A decrease in signal indicates cytotoxicity. Apoptosis assays can be designed to measure the activity of key effector caspases, such as caspase-3 and -7, using a luminogenic substrate. An increase in luminescence indicates the induction of apoptosis.

Experimental Protocol:

  • Cell Culture and Plating:

    • Culture a relevant cancer cell line (e.g., HL-60 for leukemia) in the appropriate medium.

    • Seed the cells into 384-well, white-walled, clear-bottom microplates at an optimized density.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds and this compound (as a positive control).

    • Add the compounds to the cell plates and incubate for a predetermined time (e.g., 48 or 72 hours).

  • Cell Viability Assay (e.g., CellTiter-Glo®):

    • Equilibrate the cell plates and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Apoptosis Assay (e.g., Caspase-Glo® 3/7):

    • Equilibrate the cell plates and the Caspase-Glo® 3/7 reagent to room temperature.

    • Add the Caspase-Glo® 3/7 reagent to each well.

    • Mix the contents on an orbital shaker for 30 seconds.

    • Incubate at room temperature for 1-3 hours.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • For cell viability, normalize the data to the negative control (DMSO) and calculate the percentage of viability.

    • For apoptosis, calculate the fold-change in caspase activity relative to the negative control.

    • Determine the EC50 (for apoptosis induction) or IC50 (for viability reduction) values by fitting the data to a suitable dose-response model.

Quantitative Data:

CompoundCell LineEffectPathwayReference
This compoundHL-60Induces apoptosisBcl-2-insensitive activation of caspase-3[7]
This compoundMalignant Rhabdoid Tumor CellsInduces apoptosis in combination with pazopanibPerturbs protein metabolism and endoplasmic reticulum stress[6]

Signaling Pathway:

Apoptosis_Pathway clofilium This compound er_stress ER Stress clofilium->er_stress protein_metabolism Perturbed Protein Metabolism clofilium->protein_metabolism caspase3_activation Caspase-3 Activation clofilium->caspase3_activation apoptosis Apoptosis caspase3_activation->apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Application Note 3: In Vivo Zebrafish Behavioral Assay for Phenotypic Screening

Introduction:

Zebrafish larvae are a valuable in vivo model for high-throughput screening due to their small size, rapid development, and genetic tractability.[8] this compound has been shown to rescue disease phenotypes in a zebrafish model of POLG-related mitochondrial disorders.[9] Behavioral assays in zebrafish can be adapted for HTS to identify compounds that modulate specific phenotypes.

Principle:

This protocol describes a generalized workflow for a high-throughput behavioral assay in zebrafish larvae. The specific behavioral endpoint will depend on the disease model and the desired therapeutic effect. For example, in a model of neurodegeneration, locomotor activity might be assessed.

Experimental Protocol:

  • Zebrafish Husbandry and Embryo Collection:

    • Maintain adult zebrafish and collect embryos according to standard protocols.

    • Raise embryos in E3 medium at 28.5°C.

  • Disease Model Induction (if applicable):

    • If using a disease model, induce the phenotype at the appropriate developmental stage (e.g., via genetic modification or chemical treatment).

  • Compound Treatment:

    • At the desired developmental stage (e.g., 4-5 days post-fertilization), array individual larvae in 96-well plates.

    • Add test compounds and this compound (as a positive control, if applicable) to the wells.

    • Incubate for a specified duration.

  • Behavioral Assay:

    • Place the 96-well plates into an automated high-throughput behavioral analysis system.

    • Acclimate the larvae to the system for a defined period.

    • Record larval behavior (e.g., movement, response to stimuli) using a high-speed camera.

  • Data Analysis:

    • Use automated tracking software to quantify behavioral parameters (e.g., total distance moved, velocity, time spent in specific zones).

    • Normalize the data to controls and perform statistical analysis to identify compounds that significantly alter the phenotype.

Logical Relationship Diagram:

Zebrafish_Screening_Logic disease_model Zebrafish Disease Model (e.g., POLG mutant) phenotype Disease Phenotype (e.g., reduced motility) disease_model->phenotype hts High-Throughput Behavioral Screen phenotype->hts compound_library Compound Library compound_library->hts hit_compounds Hit Compounds (Phenotype Rescue) hts->hit_compounds

Caption: Logic of a zebrafish-based phenotypic screening campaign.

References

Application Notes and Protocols for In Vivo Administration of Clofilium Tosylate in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofilium Tosylate is a quaternary ammonium compound known for its potent Class III antiarrhythmic properties. It primarily acts by blocking potassium channels involved in cardiac repolarization, leading to a prolongation of the action potential duration. This characteristic makes it a valuable tool in cardiovascular research, particularly for studying mechanisms of arrhythmia and for the preclinical evaluation of pro-arrhythmic and anti-arrhythmic drug effects. These application notes provide detailed protocols for the in vivo administration of this compound in rodent models, along with key quantitative data and visualizations to guide experimental design and execution.

Mechanism of Action

This compound exerts its primary effect by blocking delayed rectifier potassium channels in cardiomyocytes.[1] This inhibition slows the efflux of potassium ions during Phase 3 of the cardiac action potential, thereby prolonging the repolarization phase. The extended action potential duration (APD) increases the effective refractory period, which can be beneficial in preventing certain types of re-entrant arrhythmias. However, this mechanism is also associated with a risk of inducing early afterdepolarizations and Torsade de Pointes (TdP), a polymorphic ventricular tachycardia. Clofilium has been shown to be a potent blocker of the human ether-a-go-go-related gene (HERG) K+ channels, which are critical for cardiac repolarization.

Quantitative Data

The following tables summarize key quantitative parameters reported for this compound in rodent and relevant in vitro models.

Table 1: Pharmacokinetic Parameters of Clofilium in Rodents
ParameterSpeciesRoute of AdministrationDoseValueReference
Plasma Half-life (t½) RatIntravenous5 mg/kg2.5 - 3 hours[2]
Tissue Half-life (Heart) RatIntravenous5 mg/kg5 days[2]
Excretion (72h) RatIntravenous5 mg/kg~10% Urine, ~55% Feces[2]
Biliary Excretion (48h) RatIntravenous5 mg/kg~35% of dose[2]
Table 2: Electrophysiological and Anti-arrhythmic Effects
ParameterModelConcentration/DoseEffectReference
Action Potential Duration (APD) Isolated Canine Purkinje Fibers3 x 10⁻⁸ MIncreased APD in normal and infarcted zones[3]
Ventricular Fibrillation (VF) Incidence Isolated Rabbit Heart (Pinacidil + Hypoxia-induced)10.0 µMDecreased from 7/9 (control) to 1/9[4][5]
Torsade de Pointes (TdP) Incidence Anesthetized RabbitsInfusionDose-dependent induction (model for studying pro-arrhythmia)[4]
Delayed Rectifier K+ Current (IK) Isolated Guinea Pig Ventricular Myocytes1-20 µMDose-dependent depression[2][6]

Experimental Protocols

Protocol 1: Intravenous (IV) Administration in Rats

Objective: To administer a precise dose of this compound directly into the systemic circulation for acute electrophysiological or pharmacokinetic studies.

Materials:

  • This compound powder

  • Sterile saline (0.9% NaCl) or other appropriate vehicle

  • Vortex mixer and/or sonicator

  • Animal scale

  • 27-30 gauge needle and 1 mL syringe

  • Rat restrainer

  • Heat lamp or warming pad

Procedure:

  • Drug Preparation:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in sterile saline to the desired final concentration. This compound is water-soluble. Ensure complete dissolution, using a vortex mixer or brief sonication if necessary.

    • Prepare the solution fresh on the day of the experiment.

  • Animal Preparation:

    • Weigh the rat to determine the exact volume of the drug solution to be injected.

    • Place the rat in a suitable restrainer.

    • Warm the tail using a heat lamp or a warming pad for 2-3 minutes to induce vasodilation of the lateral tail veins, which facilitates injection.

  • Intravenous Injection:

    • Position the tail and identify one of the lateral tail veins.

    • Swab the injection site with 70% ethanol.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • Slowly inject the calculated volume of the this compound solution. The maximum recommended bolus injection volume is 5 ml/kg.

    • If resistance is met or a subcutaneous bleb forms, the needle is not in the vein. Withdraw the needle and attempt injection at a more proximal site on the same or opposite vein.

    • After successful injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Post-Procedure Monitoring:

    • Return the rat to its cage and monitor for any adverse reactions.

    • Proceed with the planned experimental measurements (e.g., ECG recording, blood sampling).

Protocol 2: Oral Gavage Administration in Mice

Objective: To administer this compound orally for studies requiring enteral absorption or for sub-chronic dosing regimens.

Materials:

  • This compound powder

  • Distilled water or other appropriate vehicle

  • Animal scale

  • 20-22 gauge, 1.5-inch flexible gavage needle with a rounded tip

  • 1 mL syringe

Procedure:

  • Drug Preparation:

    • Prepare the this compound solution in the desired vehicle (e.g., distilled water) at the target concentration.

  • Animal Handling and Dosing:

    • Weigh the mouse to calculate the administration volume. The typical oral gavage volume for mice is 5-10 ml/kg.

    • Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the length to the stomach.

    • With the mouse in an upright position, insert the gavage needle into the mouth, slightly to one side of the tongue.

    • Gently advance the needle along the roof of the mouth and down the esophagus. The needle should pass smoothly without resistance. If resistance is felt, withdraw and reposition. Do not force the needle , as this can cause esophageal or tracheal perforation.

    • Once the needle is in the stomach, administer the drug solution at a steady rate.

    • Slowly withdraw the gavage needle.

  • Post-Procedure Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.

Protocol 3: In Vivo Electrocardiogram (ECG) Recording in Anesthetized Rodents

Objective: To assess the effects of this compound on cardiac electrical activity, particularly on heart rate and repolarization (QT interval).

Materials:

  • Anesthesia system (e.g., isoflurane vaporizer)

  • ECG recording system with needle electrodes

  • Heating pad to maintain body temperature

  • Rectal thermometer

Procedure:

  • Animal Preparation and Anesthesia:

    • Anesthetize the rodent using a suitable anesthetic agent (e.g., isoflurane). Anesthesia depth should be sufficient to prevent movement but maintain stable cardiovascular function.

    • Place the animal in a supine position on a heating pad to maintain core body temperature at 37°C. Monitor temperature with a rectal probe.

  • Electrode Placement:

    • Insert subcutaneous needle electrodes into the limbs (Lead II configuration is common: right forelimb, left forelimb, and left hindlimb).

    • Ensure good electrical contact to obtain a clear ECG signal.

  • Baseline Recording:

    • Allow the animal's physiological parameters to stabilize for at least 15-20 minutes after the onset of anesthesia.

    • Record a stable baseline ECG for at least 5-10 minutes before drug administration.

  • Drug Administration and ECG Monitoring:

    • Administer this compound via the desired route (e.g., IV as per Protocol 1).

    • Continuously record the ECG signal post-administration for the desired duration of the study.

  • Data Analysis:

    • Analyze the ECG recordings to determine heart rate, RR interval, PR interval, QRS duration, and QT interval.

    • Correct the QT interval for changes in heart rate (QTc) using an appropriate formula for the rodent species (e.g., Bazett's or a species-specific formula).[7]

    • Compare the post-drug ECG parameters to the baseline values to quantify the effects of this compound.

Visualizations

Signaling Pathway and Electrophysiological Effect

Clofilium_Mechanism cluster_membrane Cardiomyocyte Membrane cluster_AP Cardiac Action Potential Clofilium Clofilium K_Channel Delayed Rectifier K+ Channel (e.g., HERG) Clofilium->K_Channel Blocks K_efflux K+ Efflux K_Channel->K_efflux Mediates Phase3 Phase 3 Repolarization K_efflux->Phase3 Drives APD Action Potential Duration (APD) Phase3->APD Determines ERP Effective Refractory Period (ERP) APD->ERP Influences QT_Interval QT Interval Prolongation APD->QT_Interval Leads to

Caption: Mechanism of this compound on Cardiac Repolarization.

Experimental Workflow for In Vivo Electrophysiology Study

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Rodent Acclimatization B Anesthesia Induction A->B C ECG Electrode Placement & Temperature Control B->C D Baseline ECG Recording (Stabilization Period) C->D E This compound Administration (IV or PO) D->E F Continuous ECG Monitoring E->F G ECG Parameter Measurement (HR, QT, QRS, etc.) F->G H QTc Calculation G->H I Statistical Analysis (Baseline vs. Post-Drug) H->I

Caption: Workflow for assessing cardiac electrophysiology after Clofilium administration.

Disclaimer: These protocols are intended as a guide and should be adapted to specific experimental needs and institutional guidelines. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC). Researchers should have a thorough understanding of the pharmacology and potential toxicity of this compound before initiating any in vivo studies.

References

Determining the IC50 of Clofilium Tosylate Using Cell Viability Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of Clofilium Tosylate in cancer cell lines using common cell viability assays.

Introduction

This compound is a potassium channel blocker that has demonstrated pro-apoptotic effects in cancer cells.[1] Determining the IC50 value is a critical step in preclinical drug development to quantify the potency of a compound in inhibiting cell growth and viability. This document outlines the principles and detailed methodologies for three widely used colorimetric and luminescent cell viability assays: MTT, XTT, and CellTiter-Glo.

Data Presentation

The following table summarizes the reported IC50 value for this compound in a human cancer cell line. Note: Publicly available IC50 values for this compound in a wide range of cancer cell lines are limited.

Cell LineCancer TypeAssayIC50 Value (µM)Reference
HL-60Human Promyelocytic LeukemiaNot Specified~10[1]

Mechanism of Action: this compound-Induced Apoptosis

This compound has been shown to induce apoptosis in cancer cells through a caspase-dependent pathway. A key event is the activation of caspase-3, a critical executioner caspase that cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

cluster_cell Cancer Cell Clofilium Clofilium Tosylate K_Channel Potassium Channel Clofilium->K_Channel Blocks Pro_Casp3 Pro-caspase-3 K_Channel->Pro_Casp3 Leads to activation of Casp3 Active Caspase-3 Pro_Casp3->Casp3 Cleavage Apoptosis Apoptosis Casp3->Apoptosis Induces cluster_workflow IC50 Determination Workflow start Start cell_prep Cell Seeding in 96-well plate start->cell_prep drug_treatment Treatment with serial dilutions of This compound cell_prep->drug_treatment incubation Incubation (24-72 hours) drug_treatment->incubation assay Perform Cell Viability Assay (MTT, XTT, or CellTiter-Glo) incubation->assay readout Measure Absorbance or Luminescence assay->readout analysis Data Analysis: Plot dose-response curve and calculate IC50 readout->analysis end End analysis->end

References

Troubleshooting & Optimization

Clofilium Tosylate: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of Clofilium Tosylate. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: The solubility of this compound can vary depending on the solvent and the specific experimental conditions. Below is a summary of available data.

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationObservations
WaterSoluble8 mg/mL, 48 mg/mL
DMSO>20 mg/mL, 125 mg/mL (245.02 mM)[1]Clear solution at 2 mg/mL
EthanolSoluble-
0.1 M NaOH7 mg/mL-

Note: The observed variations in solubility data may be attributed to differences in experimental methodologies, temperature, and purity of the compound.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, it is recommended to store this compound as a solid. Stock solutions should be stored under the following conditions to ensure stability:

  • -80°C: Use within 6 months.[2]

  • -20°C: Use within 1 month.[2]

Solutions should be stored in sealed containers, protected from moisture and light.[2]

Q3: How stable is this compound under different experimental conditions?

A3: While specific quantitative data on the stability of this compound under various pH, temperature, and light conditions is not extensively available in the provided search results, the recommended storage conditions suggest that it is sensitive to temperature, moisture, and light.[2] For optimal stability, it is crucial to adhere to the recommended storage guidelines.

Troubleshooting Guide

Issue: I am observing precipitation of this compound from my stock solution.

Possible Causes and Solutions:

  • Solvent Saturation: The concentration of your solution may exceed the solubility limit of the solvent.

    • Solution: Try gently warming the solution to 37°C and using an ultrasonic bath to aid dissolution.[1] If precipitation persists, consider preparing a more dilute stock solution.

  • Improper Storage: Exposure to fluctuating temperatures, light, or moisture can lead to degradation and precipitation.

    • Solution: Ensure stock solutions are stored in tightly sealed vials at the recommended temperatures (-20°C for short-term and -80°C for long-term) and protected from light.[2] Aliquoting the stock solution can help avoid repeated freeze-thaw cycles.[1]

Issue: I am seeing inconsistent results in my assays using this compound.

Possible Causes and Solutions:

  • Compound Degradation: The stability of the compound in your specific assay buffer and conditions (pH, temperature) may be a factor.

    • Solution: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. If you suspect pH-dependent instability, conduct pilot studies to assess the compound's stability in your assay buffer over the experiment's duration.

  • Inaccurate Concentration: This could be due to incomplete dissolution or precipitation.

    • Solution: Visually inspect your stock solution for any particulate matter before use. If solubility is a concern in your aqueous experimental medium, consider using a co-solvent like DMSO, ensuring the final concentration of the co-solvent is compatible with your experimental system and does not exceed levels that could cause artifacts.

Experimental Protocols

General Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.[3]

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container. The excess solid should be visible.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[4]

  • Phase Separation: Allow the undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation or filtration.

  • Quantification: Accurately dilute the supernatant and determine the concentration of this compound using a validated analytical method, such as HPLC or UV-spectroscopy.[5]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess this compound to solvent B Agitate at constant temperature (24-48h) A->B C Centrifuge/Filter to separate solid B->C D Analyze supernatant concentration (e.g., HPLC) C->D

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

General Workflow for Assessing Compound Stability

A systematic approach is necessary to evaluate the stability of a compound under various conditions.

  • Sample Preparation: Prepare solutions of this compound in the relevant solvents or buffers.

  • Stress Conditions: Expose the samples to a range of conditions, such as different temperatures (e.g., 4°C, 25°C, 40°C), pH values, and light intensities (photostability testing).[6]

  • Time-Point Analysis: At specified time intervals, withdraw aliquots from each sample.

  • Analysis: Analyze the aliquots for the concentration of the parent compound and the presence of any degradation products using a stability-indicating analytical method like HPLC.[7]

  • Data Evaluation: Determine the rate of degradation and the shelf-life under each condition.[8]

G cluster_stress Stress Conditions A Prepare this compound Solutions B Temperature Variation A->B C pH Variation A->C D Light Exposure A->D E Time-Point Sampling B->E C->E D->E F Analytical Testing (e.g., HPLC) E->F G Data Analysis & Degradation Kinetics F->G

Caption: Logical workflow for a comprehensive stability assessment of a pharmaceutical compound.

References

Identifying and mitigating off-target effects of Clofilium Tosylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clofilium Tosylate. The information provided aims to help identify and mitigate potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action of this compound?

This compound is primarily classified as a potassium channel blocker.[1][2][3] Its main target is the human Ether-à-go-go-Related Gene (hERG) potassium channel, which plays a crucial role in cardiac repolarization. By blocking this channel, this compound prolongs the action potential duration, an effect that underlies its antiarrhythmic properties.

Q2: What are the known or suspected off-target effects of this compound?

Beyond its primary activity on hERG channels, this compound has been observed to exert several off-target effects. Notably, it has been shown to:

  • Induce apoptosis in human promyelocytic leukemia (HL-60) cells.[1]

  • Act as a broad inhibitor of tyrosine kinase receptors, with specific activity against Platelet-Derived Growth Factor Receptors (PDGFRα/β) and Fibroblast Growth Factor Receptor 2 (FGFR2).[4][5]

  • Show potential therapeutic effects in malignant rhabdoid tumors and POLG-related diseases.[4][5]

Q3: How can I identify potential off-target effects of this compound in my experimental system?

Identifying off-target effects is a critical step in ensuring the specificity of your experimental results. A tiered approach is recommended:

  • In Silico Analysis: Utilize computational tools and databases to predict potential off-target interactions based on the chemical structure of this compound.

  • Broad Off-Target Screening: Employ commercially available off-target screening panels (e.g., Eurofins SafetyScreen or similar services) that test the compound against a wide range of receptors, ion channels, and enzymes.

  • Kinase Selectivity Profiling: Since this compound is known to inhibit tyrosine kinases, a comprehensive kinase panel screen is highly recommended to determine its selectivity profile across the kinome.

  • Cell-Based Assays: In your specific cellular model, use techniques like phosphoproteomics or western blotting to assess the activation state of known downstream signaling pathways of suspected off-targets (e.g., PDGFR and FGFR pathways).

  • Control Experiments: Include appropriate controls in your experiments, such as using a structurally related but inactive compound, or rescuing the observed phenotype by overexpressing the intended target.

Q4: What strategies can be employed to mitigate the off-target effects of this compound?

Mitigating off-target effects is essential for validating that the observed biological response is due to the intended mechanism of action. Consider the following strategies:

  • Dose-Response Studies: Use the lowest effective concentration of this compound that elicits the desired on-target effect to minimize the engagement of lower-affinity off-targets.

  • Use of More Selective Analogs: If available, consider using structural analogs of this compound that have been designed for greater selectivity for the hERG channel.

  • Orthogonal Approaches: Confirm your findings using alternative methods to modulate your target of interest, such as genetic approaches (e.g., siRNA, shRNA, or CRISPR/Cas9) to knockdown or knockout the hERG channel.

  • Chemical Rescue: In a cellular context, if an off-target effect is suspected, try to rescue the phenotype by co-administering a known activator of the off-target pathway.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Related) Recommended Troubleshooting Steps
Unexpected cell death or apoptosis in non-cardiac cells. This compound can induce apoptosis, as seen in HL-60 cells, potentially through off-target mechanisms independent of hERG blockade.1. Perform a dose-response curve to determine the IC50 for cytotoxicity in your cell line. 2. Investigate markers of apoptosis (e.g., caspase activation, PARP cleavage) via western blot or flow cytometry. 3. Compare the apoptotic effect with other known hERG blockers to assess if the effect is specific to this compound.
Alterations in cell proliferation, migration, or morphology inconsistent with hERG channel blockade. Inhibition of receptor tyrosine kinases like PDGFR and FGFR can significantly impact these cellular processes.1. Profile the phosphorylation status of key downstream effectors of PDGFR and FGFR signaling (e.g., AKT, ERK1/2) using western blotting. 2. Use a more selective inhibitor of PDGFR or FGFR to see if it phenocopies the effects of this compound. 3. Conduct a cell migration or invasion assay and assess if the effect can be rescued by adding PDGF or FGF ligands.
Inconsistent or variable experimental results. Off-target effects can introduce variability, especially if the expression levels of the off-target proteins differ between cell batches or experimental conditions.1. Ensure consistent cell culture conditions and passage numbers. 2. Characterize the expression levels of hERG, PDGFRα/β, and FGFR2 in your experimental model by qPCR or western blotting. 3. Carefully titrate the concentration of this compound for each new batch of cells to ensure a consistent on-target effect.

Data Presentation

Cell Line Assay Type Parameter Value Time Point Reference
HL-60Cell ViabilityIC506.3 µM24 hours[1]
HL-60Cell ViabilityIC503.4 µM48 hours[1]
HL-60Cell ViabilityIC502.4 µM72 hours[1]

Note: These IC50 values represent the concentration at which this compound inhibits 50% of cell viability and should not be interpreted as direct binding affinities for specific off-targets. A high-throughput screening study qualitatively identified this compound as a broad inhibitor of tyrosine kinase receptors, with PDGFRα/β and FGFR2 being among its targets in malignant rhabdoid tumors; however, specific IC50 or Kd values from these screens are not publicly available.[4][5]

Experimental Protocols

Protocol 1: Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase of interest (e.g., PDGFRβ or FGFR2). The specific substrate and buffer conditions will need to be optimized for each kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • This compound stock solution (in DMSO)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer. Also, prepare a DMSO-only control.

  • In a multi-well plate, add the kinase and its specific substrate to each well.

  • Add the serially diluted this compound or DMSO control to the appropriate wells.

  • Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a set time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

  • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Radioligand Binding Assay (General)

This protocol outlines a general procedure for a competitive radioligand binding assay to determine if this compound binds to a specific receptor of interest.

Materials:

  • Cell membranes or whole cells expressing the target receptor

  • Radiolabeled ligand specific for the target receptor

  • This compound stock solution (in DMSO)

  • Binding buffer (specific to the receptor)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in binding buffer. Also, prepare a DMSO-only control and a control with a known unlabeled ligand for determining non-specific binding.

  • In a 96-well plate, add the cell membranes or whole cells to each well.

  • Add the serially diluted this compound or control solutions to the appropriate wells.

  • Add the radiolabeled ligand at a concentration near its Kd to all wells.

  • Incubate the plate at a specific temperature and for a duration sufficient to reach binding equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding versus the log of the compound concentration and fit the data to determine the IC50, from which the Ki (inhibitory constant) can be calculated.

Mandatory Visualizations

experimental_workflow_off_target_identification cluster_in_silico In Silico / Computational cluster_in_vitro In Vitro / Biochemical & Cellular cluster_validation Validation & Mitigation in_silico Predict Off-Targets (e.g., structure-based, ligand-based) broad_screen Broad Off-Target Screen (e.g., SafetyScreen Panel) in_silico->broad_screen Guide initial screens kinase_screen Kinase Selectivity Screen (e.g., KinomeScan) broad_screen->kinase_screen Identify kinase families of interest cell_assays Cell-Based Assays (e.g., Phosphoproteomics, Western Blot) kinase_screen->cell_assays Confirm cellular activity phenotypic_assays Phenotypic Assays (e.g., Proliferation, Migration) cell_assays->phenotypic_assays Link to cellular phenotype dose_response Dose-Response Studies phenotypic_assays->dose_response orthogonal_methods Orthogonal Methods (e.g., siRNA, CRISPR) dose_response->orthogonal_methods Validate target specificity chemical_rescue Chemical Rescue Experiments orthogonal_methods->chemical_rescue Confirm off-target mechanism

Experimental workflow for identifying and validating off-target effects.

apoptosis_pathway clofilium This compound unknown_target Unknown Off-Target(s) in HL-60 Cells clofilium->unknown_target caspase3_activation Caspase-3 Activation unknown_target->caspase3_activation Bcl-2 insensitive parp_cleavage PARP Cleavage caspase3_activation->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis

Apoptosis signaling pathway induced by this compound in HL-60 cells.

pdgfr_fgfr_signaling cluster_receptor Cell Membrane cluster_pi3k PI3K/AKT Pathway cluster_mapk RAS/MAPK Pathway cluster_jak_stat JAK/STAT Pathway cluster_downstream Cellular Response pdgfr PDGFRα/β pi3k PI3K pdgfr->pi3k ras RAS pdgfr->ras fgfr2 FGFR2 fgfr2->pi3k fgfr2->ras jak JAK fgfr2->jak clofilium This compound clofilium->pdgfr Inhibits clofilium->fgfr2 Inhibits akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Proliferation mtor->proliferation survival Survival mtor->survival raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation migration Migration erk->migration stat STAT jak->stat stat->proliferation stat->survival

PDGFR and FGFR downstream signaling pathways potentially inhibited by this compound.

References

Clofilium Tosylate experimental reproducibility challenges

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Clofilium Tosylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental best practices and to address common reproducibility challenges encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is primarily known as a potassium channel blocker. It specifically blocks the delayed rectifier potassium current (I_K), which plays a crucial role in the repolarization phase of the cardiac action potential. This action leads to a prolongation of the action potential duration (APD) and an increase in the effective refractory period in cardiac tissues.[1] Additionally, it has been shown to induce apoptosis in certain cancer cell lines through a caspase-3-mediated pathway and has been investigated for its potential to rescue mitochondrial DNA content in models of mitochondrial disease.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[2] For working solutions in cell-based assays, the DMSO stock is typically diluted in aqueous buffers or culture media. It is critical to ensure the final concentration of DMSO in the assay is low (generally <0.5%) to avoid solvent-induced cytotoxicity or off-target effects.[3][4]

Q3: How should this compound solutions be stored?

A3: Powdered this compound should be stored at -20°C for long-term stability (up to 3 years). Once dissolved in a solvent like DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Electrophysiology Experiments (Patch-Clamp)
Problem / Observation Potential Cause Troubleshooting Steps
Inconsistent or minimal prolongation of Action Potential Duration (APD) after drug application. 1. Compound Degradation: Improper storage or handling of this compound solutions. 2. Low Effective Concentration: Issues with dilution or adherence of the compound to tubing. 3. Cell Health: Unhealthy or unstable cardiomyocytes can exhibit variable responses.1. Prepare fresh dilutions from a properly stored, aliquoted stock solution. 2. Verify calculations and ensure thorough mixing. Consider using low-adhesion microcentrifuge tubes. 3. Only use cells with a stable resting membrane potential and consistent baseline APD. Ensure proper superfusion rate.
Excessive APD prolongation leading to arrhythmias or cell death. 1. Concentration Too High: The effective concentration of this compound is highly cell-type dependent. 2. Use-Dependent Block: The blocking effect can be more pronounced at higher stimulation frequencies.1. Perform a dose-response curve to determine the optimal concentration for your specific cell type. Start with lower concentrations (e.g., in the nanomolar range).[1] 2. Maintain a consistent and physiologically relevant stimulation frequency throughout the experiment.
High variability in results between different experimental days. 1. Solvent Effects: Inconsistent final DMSO concentration in the bath solution. 2. Temperature Fluctuations: Ion channel kinetics are temperature-sensitive. 3. Pipette Solution Inconsistency: Clogging or precipitation in potassium gluconate-based internal solutions can alter recordings.[5]1. Ensure the final DMSO concentration is identical in all experiments, including vehicle controls.[2] 2. Use a temperature-controlled recording chamber to maintain a consistent temperature. 3. Filter internal solutions daily. If clogging persists, consider fresh solutions or alternative internal solution compositions.[5]
Cell Viability and Apoptosis Assays
Problem / Observation Potential Cause Troubleshooting Steps
High background cell death in vehicle (DMSO) control group. 1. DMSO Toxicity: Final DMSO concentration is too high for the cell line being used. 2. Extended Incubation: Some cell lines are more sensitive to prolonged exposure to even low levels of DMSO.1. Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[4] 2. Run a time-course experiment with DMSO alone to determine the maximum tolerable incubation period.
Inconsistent IC50 values across replicate experiments. 1. Compound Precipitation: this compound may precipitate when diluted from a DMSO stock into aqueous media. 2. Assay Method Variability: Different viability assays (e.g., MTT vs. Annexin V) measure different cellular parameters and can yield different results. 3. Cell Seeding Density: The cytotoxic effect of a compound can be dependent on cell density.1. Prepare working solutions immediately before use. Visually inspect for precipitates. Stepwise dilutions may prevent precipitation.[3] 2. Consistently use the same assay method. Be aware that since Clofilium can affect mitochondrial function, assays relying on mitochondrial activity (like MTT) may require careful interpretation.[6] 3. Use a consistent cell seeding density for all experiments.
Difficulty distinguishing between apoptosis and necrosis in Annexin V/PI assays. 1. Late-Stage Apoptosis: Cells in late-stage apoptosis will be positive for both Annexin V and PI, similar to necrotic cells. 2. Mitochondrial Effects: As Clofilium can impact mitochondria, it might induce pathways that have features of both apoptosis and necrosis.1. Perform a time-course experiment to capture cells in the early stages of apoptosis (Annexin V positive, PI negative). 2. Complement the Annexin V assay with another method, such as a caspase-3 activity assay, to confirm the apoptotic pathway.[7]

Experimental Protocols

Protocol 1: Measurement of Cardiac Action Potentials

This protocol describes the whole-cell patch-clamp technique for recording action potentials from isolated cardiomyocytes.

  • Cell Preparation: Isolate ventricular myocytes from the desired species and allow them to stabilize. Only select rod-shaped, healthy cells with clear striations for recording.

  • Solutions:

    • External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution: (in mM) 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 5 MgATP. Adjust pH to 7.2 with KOH.

  • Recording:

    • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.

    • Establish a gigaohm seal (>1 GΩ) with the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Switch the amplifier to current-clamp mode.

    • Allow the cell to stabilize for 5-10 minutes before recording baseline action potentials.

    • Superfuse the cell with the external solution containing the desired concentration of this compound (or vehicle control).

  • Data Acquisition:

    • Elicit action potentials by injecting brief (2-4 ms) depolarizing current pulses at a constant frequency (e.g., 1 Hz).

    • Record and analyze the Action Potential Duration at 90% repolarization (APD90). An increase in APD90 is the expected effect of this compound.

Protocol 2: Apoptosis Detection by Annexin V Staining

This protocol describes the detection of apoptosis in a cell line (e.g., HL-60) using an Annexin V/Propidium Iodide (PI) assay with flow cytometry.

  • Cell Culture and Treatment:

    • Seed cells at a density of 0.5 x 10⁶ cells/mL and allow them to adhere or stabilize for 24 hours.

    • Treat cells with various concentrations of this compound (e.g., 0-20 µM) and a vehicle control (DMSO) for the desired time period (e.g., 12, 24, or 48 hours).

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[8]

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately on a flow cytometer.

    • Gating:

      • Live cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Quantitative Data Summary

Table 1: Reported IC50 Values for this compound in HL-60 Cells

Incubation TimeIC50 Value (µM)
24 hours6.3
48 hours3.4
72 hours2.4

Table 2: Effective Concentrations of this compound in Electrophysiology

PreparationConcentration RangeEffect
Canine Purkinje fibers3 x 10⁻⁸ M - 10⁻⁶ MSelective increase in APD and refractoriness
Guinea-pig ventricular cells1 µM - 20 µMDose-dependent decrease in delayed outward K+ current

Visualizations

Experimental and Signaling Pathways

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis stock Prepare Clofilium Stock (DMSO) working Prepare Working Solution stock->working treat Treat Cells with Clofilium/Vehicle working->treat cells Culture & Seed Cells cells->treat incubate Incubate treat->incubate ep Electrophysiology (Patch-Clamp) incubate->ep Cardiac Myocytes apop Apoptosis Assay (Flow Cytometry) incubate->apop Cancer Cells data Data Acquisition & Analysis ep->data apop->data

General experimental workflow for this compound studies.

caspase_pathway clofilium This compound stress Cellular Stress clofilium->stress procas9 Pro-Caspase-9 stress->procas9 (Intrinsic Pathway) cas9 Active Caspase-9 procas9->cas9 procas3 Pro-Caspase-3 cas9->procas3 cas3 Active Caspase-3 procas3->cas3 parp PARP cas3->parp Cleavage apoptosis Apoptosis cas3->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp

Clofilium-induced apoptosis via Caspase-3 activation.

mito_rescue_pathway cluster_disease POLG-Related Disease cluster_signaling Retrograde Signaling polg POLG Mutation mtdna mtDNA Depletion polg->mtdna mito_dys Mitochondrial Dysfunction mtdna->mito_dys rescue mtDNA Content Restored mtdna->rescue creb CREB Pathway (Perturbed) mito_dys->creb hif Hypoxia Pathway (Perturbed) mito_dys->hif clofilium This compound clofilium->mtdna Rescues

Proposed mechanism of Clofilium in POLG-related disorders.

References

Technical Support Center: Managing Proarrhythmic Effects of Clofilium Tosylate in Cardiac Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clofilium Tosylate in cardiac models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cardiac models?

This compound is a potassium channel blocker.[1][2] Its primary mechanism of action involves blocking the delayed rectifier potassium channels (I_K), which are crucial for the repolarization phase of the cardiac action potential.[3] This blockade leads to a prolongation of the action potential duration (APD) and the effective refractory period (ERP) in cardiac tissues.[4][5]

Q2: What are the expected proarrhythmic effects of this compound in experimental models?

The primary proarrhythmic effect of this compound is the induction of "Torsades de Pointes" (TdP), a specific type of polymorphic ventricular tachycardia.[6] This is often preceded by a significant prolongation of the QT interval on an electrocardiogram (ECG).[6] Researchers may also observe early afterdepolarizations (EADs) in cellular electrophysiology recordings, which are considered a cellular substrate for TdP.

Q3: In which cardiac models have the proarrhythmic effects of this compound been characterized?

The proarrhythmic effects of this compound have been studied in various preclinical models, including:

  • Isolated rabbit hearts: This model is particularly useful for studying drug-induced TdP as it conserves the functional anatomy of the whole organ.[6]

  • Canine Purkinje fibers: These have been used to investigate the cellular electrophysiological effects of Clofilium, such as changes in action potential duration.[4][7]

  • Zebrafish models: These have been used to study cardiac defects and mitochondrial dysfunction, where Clofilium has shown some therapeutic effects in specific genetic models.[8][9]

Troubleshooting Guides

Issue 1: Excessive QT Prolongation and Arrhythmias Observed at Low Concentrations

  • Possible Cause: The experimental model may be particularly sensitive to I_K blockade. Factors such as low baseline potassium or magnesium levels in the perfusate can exacerbate the effects of Clofilium.[6]

  • Troubleshooting Steps:

    • Verify Ion Concentrations: Ensure that the potassium and magnesium concentrations in your experimental buffer are within the physiological range. A modified Krebs-Henseleit buffer with 2.0 mM K+ and 0.5 mM Mg2+ has been shown to induce arrhythmias in the presence of Clofilium.[6]

    • Concentration-Response Curve: Perform a detailed concentration-response analysis to determine the precise EC50 for QT prolongation in your specific model.

    • Alternative Models: Consider using a less sensitive model or a model with a different ionic current profile if extreme sensitivity persists.

Issue 2: Inconsistent or No Proarrhythmic Effects Observed

  • Possible Cause: The experimental conditions may not be conducive to inducing proarrhythmia. The proarrhythmic effects of Clofilium can be influenced by pacing frequency and the overall electrophysiological state of the cardiac preparation.

  • Troubleshooting Steps:

    • Pacing Protocol: Employ specific pacing protocols, such as programmed electrical stimulation, to try and induce arrhythmias.

    • Lower Pacing Rates: Bradycardia can increase the risk of TdP. Experiment with slower pacing rates to see if this unmasks the proarrhythmic potential.

    • Check Drug Stability: Ensure the stability of your this compound solution. Prepare fresh solutions and protect them from light if necessary.

Issue 3: Difficulty in Distinguishing Proarrhythmia from Antiarrhythmic Effects

  • Possible Cause: Clofilium is classified as a Class III antiarrhythmic agent due to its ability to prolong the refractory period, which can terminate reentrant arrhythmias.[4] However, this same mechanism can also lead to proarrhythmia.

  • Troubleshooting Steps:

    • Comprehensive Electrophysiological Assessment: Do not rely solely on APD or QT interval. Analyze other parameters such as beat-to-beat variability of the APD (instability) and the triangulation of the action potential shape.[10]

    • CiPA Framework: Consider applying the principles of the Comprehensive in Vitro Proarrhythmia Assay (CiPA). This involves assessing the drug's effect on multiple ion channels (not just hERG/I_Kr) and using in silico models to predict the net effect on the cardiac action potential.[11][12][13][14]

Quantitative Data Summary

Table 1: Electrophysiological Effects of this compound in Isolated Rabbit Hearts

ParameterControlClofilium (10 µM)Clofilium + Low K+/Mg2+
QT Interval (ms) 187 ± 16282 ± 33380 ± 73 (at first extrasystole)
APD50 (ms) 99 ± 21-110 ± 25
APD70 (ms) 143 ± 24-178 ± 40
APD90 (ms) 200 ± 30-275 ± 53

Data from isolated rabbit hearts perfused with Krebs-Henseleit buffer. Low K+/Mg2+ indicates a modified buffer with 2.0 mM K+ and 0.5 mM Mg2+.[6]

Table 2: Effects of this compound on Canine Purkinje Fibers

ConcentrationEffect on Action Potential Duration (APD)Effect on Effective Refractory Period (ERP)
3 x 10⁻⁸ M Increased APD in both normal and infarcted zonesIncreased ERP in both normal and infarcted zones
3 x 10⁻⁷ M Further increase in APDFurther increase in ERP

Clofilium increased APD and ERP more in the normal zone, reducing the disparity between normal and infarcted tissue.[4]

Experimental Protocols

Protocol 1: Induction of Torsades de Pointes in Isolated Rabbit Hearts

  • Heart Preparation: Isolate rabbit hearts and perfuse them via the Langendorff method with a standard Krebs-Henseleit buffer.

  • Baseline Recording: Record a stable baseline ECG and monophasic action potentials (MAPs) for at least 20 minutes.

  • Clofilium Perfusion: Perfuse the heart with Krebs-Henseleit buffer containing 10 µM this compound.

  • Proarrhythmia Induction: After a stabilization period with Clofilium, switch to a modified Krebs-Henseleit buffer containing low potassium (2.0 mM) and low magnesium (0.5 mM).

  • Data Acquisition: Continuously monitor the ECG and MAPs for the development of ventricular arrhythmias, specifically polymorphic ventricular tachycardia characteristic of TdP.[6]

Visualizations

Clofilium_Mechanism Clofilium This compound IK_Channel Delayed Rectifier Potassium Channel (I_K) Clofilium->IK_Channel Blocks Repolarization Cardiac Repolarization IK_Channel->Repolarization Mediates APD Action Potential Duration (APD) Repolarization->APD Determines QT_Interval QT Interval APD->QT_Interval Reflected in Proarrhythmia Proarrhythmia (Torsades de Pointes) APD->Proarrhythmia Prolongation leads to Troubleshooting_Workflow Start Proarrhythmia Experiment with Clofilium Observe Observe Outcome Start->Observe Excessive_Arrhythmia Excessive Arrhythmia Observe->Excessive_Arrhythmia Yes Inconsistent_Arrhythmia Inconsistent/No Arrhythmia Observe->Inconsistent_Arrhythmia No Check_Ions Check Ion Concentrations (K+, Mg2+) Excessive_Arrhythmia->Check_Ions Pacing Adjust Pacing Protocol Inconsistent_Arrhythmia->Pacing Concentration Verify Drug Concentration and Stability Inconsistent_Arrhythmia->Concentration CiPA Consider CiPA Framework Check_Ions->CiPA Pacing->CiPA Concentration->CiPA End Refined Experiment CiPA->End

References

Strategies to minimize Clofilium Tosylate's effect on non-target ion channels

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Clofilium Tosylate on non-target ion channels during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

This compound is a potent blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which conducts the rapid component of the delayed rectifier potassium current (IKr). This action underlies its classification as a class III antiarrhythmic agent.

Q2: What are the known non-target ion channels affected by this compound?

While highly potent on hERG channels, this compound can exhibit inhibitory effects on other ion channels, typically at higher concentrations. Documented off-target effects include the blockade of other potassium channels such as Kv1.5, Slick (Slo2.2), and Slack (Slo2.1) channels. Its effects on other ion channel families, such as sodium (Nav) and calcium (Cav) channels, are less extensively characterized in publicly available literature.

Q3: How can I minimize the off-target effects of this compound in my experiments?

Minimizing off-target effects is crucial for obtaining clean, interpretable data. Key strategies include:

  • Concentration Optimization: Use the lowest effective concentration of this compound that elicits the desired effect on the target channel (hERG) while minimizing engagement with non-target channels. A thorough dose-response analysis is highly recommended.

  • Use of Selective Experimental Systems: Whenever possible, use cell lines heterologously expressing the target ion channel of interest (e.g., HEK293 cells stably expressing hERG). This minimizes the contribution of endogenous channels that could be off-targets.

  • Appropriate Controls: Employ a panel of control experiments to differentiate on-target from off-target effects. This can include using cell lines that do not express the target channel or using specific blockers for potential non-target channels to see if they occlude the effects of this compound.

  • State-Dependent Block Considerations: The blocking action of this compound can be dependent on the conformational state of the ion channel (open, closed, or inactivated). Design your experimental protocols (e.g., voltage protocols in patch-clamp electrophysiology) to favor the state that is most relevant to your research question and to be aware of how different protocols might influence the observed potency and selectivity.

Q4: Are there any structural analogs of this compound with improved selectivity?

Yes, research has focused on designing analogs of Clofilium with modified structures to enhance selectivity for the hERG channel and reduce off-target effects. Strategies have included altering the rigidity of the molecule's linker region. When interpreting data, it is important to be aware of which specific analog is being used, as their selectivity profiles can differ significantly.

Troubleshooting Guide

Issue 1: I am observing an unexpected physiological response in my cellular assay that cannot be explained by hERG channel blockade alone.

  • Question: Could this be an off-target effect of this compound?

    • Answer: Yes, at higher concentrations, this compound can interact with other ion channels. Review the literature for known off-targets and their physiological roles in your experimental system. Consider performing a concentration-response curve to determine if the unexpected effect is more prominent at higher concentrations.

  • Question: How can I confirm if a specific non-target ion channel is involved?

    • Answer:

      • Pharmacological Blockade: Use a selective blocker for the suspected non-target channel in combination with this compound. If the selective blocker prevents or reduces the unexpected effect, it suggests the involvement of that non-target channel.

      • Genetic Knockdown/Knockout: If your experimental system allows, use siRNA or CRISPR-Cas9 to reduce the expression of the suspected non-target channel. If the unexpected effect of this compound is diminished in these cells, it points to an off-target interaction.

      • Expression System Comparison: Test the effect of this compound in a cell line that does not endogenously express the suspected non-target channel and compare it to your original system.

Issue 2: The potency (IC50) of this compound in my electrophysiology experiments is inconsistent with published values.

  • Question: Could my experimental protocol be influencing the results?

    • Answer: Absolutely. The IC50 of state-dependent blockers like this compound can be highly sensitive to the voltage protocol used. Factors such as the holding potential, pulse duration, and frequency of stimulation can all affect the conformational state of the channel and, consequently, the apparent potency of the drug. Ensure your protocol is consistent and, if possible, compare your results using a standardized protocol, such as those recommended by initiatives like the Comprehensive in vitro Proarrhythmia Assay (CiPA).

  • Question: Are there other experimental variables to consider?

    • Answer: Yes, check the following:

      • Temperature: Ion channel kinetics and drug binding are temperature-sensitive. Ensure your experiments are performed at a consistent and reported temperature (e.g., physiological temperature of 35-37°C).

      • Solution Composition: The ionic composition of your internal and external solutions can influence channel gating and drug block. Verify that the pH and ionic concentrations are correct and consistent.

      • Cell Health and Seal Resistance: In patch-clamp experiments, poor cell health or a low-resistance seal can lead to inaccurate measurements. Monitor cell health and ensure a giga-ohm seal is achieved and maintained.

Quantitative Data Summary

Ion ChannelCommon NameSpeciesExperimental SystemIC50Reference
Primary Target
KCNH2hERGHumanHEK293 cells~2.5 nM - 18 nM
Non-Target Ion Channels
KCNT1Slack (Slo2.2)MouseXenopus oocytes>10 µM (51% block at 100 µM)
KCNT2Slick (Slo2.1)MouseXenopus oocytes>10 µM (75% block at 100 µM)
KCNA5Kv1.5Human-840 nM
KCNQ1/KCNE1IKsGerbilStrial marginal cells100 µM (caused stimulation)
KCNQ1/KCNE1IKsRatStrial marginal cells>100 µM (39% decrease at 100 µM)
Nav1.5Cardiac Sodium Channel--Data not available
Cav1.2L-type Calcium Channel--Data not available

Note: The potency of this compound can vary depending on the experimental conditions. Researchers should perform their own dose-response experiments to determine the precise IC50 in their specific assay system.

Experimental Protocols

Assessing Ion Channel Selectivity using Patch-Clamp Electrophysiology

This protocol provides a general workflow for determining the IC50 of this compound on a target and non-target ion channels using the whole-cell patch-clamp technique.

1. Cell Preparation:

  • Culture mammalian cells (e.g., HEK293 or CHO cells) stably or transiently expressing the ion channel of interest.

  • Plate cells onto glass coverslips at an appropriate density to allow for isolated single cells for patching.

  • Use cells within 24-48 hours of plating.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO or water) and make fresh serial dilutions in the external solution on the day of the experiment.

3. Electrophysiological Recording:

  • Place a coverslip with cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a single, healthy cell with the patch pipette and apply gentle suction to form a giga-ohm seal (>1 GΩ).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential appropriate for the ion channel being studied (e.g., -80 mV for hERG).

4. Voltage Protocol and Data Acquisition:

  • Apply a voltage protocol designed to elicit currents from the ion channel of interest. For hERG, a typical protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to measure the tail current.

  • Record baseline currents in the absence of the drug.

  • Apply increasing concentrations of this compound via the perfusion system, allowing the current to reach a steady-state at each concentration.

  • Wash out the drug to check for reversibility of the block.

5. Data Analysis:

  • Measure the peak current amplitude (or tail current for hERG) at each drug concentration.

  • Normalize the current at each concentration to the baseline current.

  • Plot the normalized current as a function of the drug concentration and fit the data to the Hill equation to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_prep Cell Culture & Plating patching Whole-Cell Patching cell_prep->patching solution_prep Solution & Drug Preparation recording Electrophysiological Recording solution_prep->recording patching->recording data_acq Data Acquisition recording->data_acq ic50_calc IC50 Determination data_acq->ic50_calc

Caption: Workflow for Determining this compound IC50 using Patch-Clamp Electrophysiology.

troubleshooting_logic start Unexpected Experimental Result q1 Is the effect concentration-dependent? start->q1 a1_yes Likely a direct effect of This compound q1->a1_yes Yes a1_no May be an artifact or indirect effect q1->a1_no No q2 Can it be explained by hERG block alone? a1_yes->q2 a2_yes On-Target Effect q2->a2_yes Yes a2_no Potential Off-Target Effect q2->a2_no No q3 Test with specific blockers for suspected off-targets a2_no->q3

Validation & Comparative

A Comparative Analysis of the Pro-apoptotic Potential of Clofilium Tosylate and Other K+ Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pro-apoptotic potential of Clofilium Tosylate with other selected potassium (K+) channel blockers. The information presented is curated from peer-reviewed scientific literature and is intended to assist researchers in oncology and drug development in evaluating the therapeutic potential of these compounds. This document summarizes quantitative data, details key experimental methodologies, and visualizes the complex signaling pathways involved in apoptosis induction.

Introduction

Potassium (K+) channels, by regulating ion flux across cell membranes, play a critical role in various cellular processes, including proliferation and apoptosis. The aberrant expression and activity of K+ channels have been implicated in the pathophysiology of numerous cancers, making them attractive targets for therapeutic intervention. Several K+ channel blockers have been investigated for their ability to induce programmed cell death, or apoptosis, in cancer cells. This guide focuses on comparing the pro-apoptotic efficacy and mechanisms of this compound against other notable K+ channel blockers, including inhibitors of hERG (human Ether-à-go-go-Related Gene) and Kv1.3 channels.

Quantitative Comparison of Pro-apoptotic Activity

The following tables summarize the available quantitative data on the pro-apoptotic potential of this compound and other selected K+ channel blockers. The data, including IC50 and EC50 values for apoptosis or cytotoxicity, have been compiled from various studies and are presented for comparative purposes. It is important to note that direct comparisons of potency can be influenced by the specific cancer cell line and the experimental conditions used in each study.

Table 1: Pro-apoptotic Activity of this compound

CompoundCell LineAssayEndpointConcentration / IC50/EC50Citation
This compoundHL-60 (Human promyelocytic leukemia)Annexin V/PI StainingApoptosis10 µM (29% apoptotic cells at 16h)[1]
This compoundHL-60 (Human promyelocytic leukemia)Caspase-3 Activity AssayEnzyme Activity10 µM (~10-fold increase at 2-3h)[1]

Table 2: Pro-apoptotic Activity of hERG Channel Blockers

CompoundCell LineAssayEndpointConcentration / IC50/EC50Citation
DoxazosinPC-3 (Human prostate cancer)MTT AssayCell ViabilityIC50: 25.42 ± 1.42 µM[2]
DoxazosinA549 (Human non-small cell lung cancer)SRB AssayCytotoxicity25.0 µM (45.1% inhibition)[3]
AstemizoleH295R (Human adrenocortical carcinoma)Cytotoxicity AssayCell ViabilityIC50: ~7 µM[4]
AstemizoleCervical Cancer Cell Lines (e.g., HeLa, SiHa)Annexin V/PI StainingApoptosis5 µM (significant increase)[5][6]
TerfenadineA375 (Human melanoma)XTT AssayCytotoxicityIC50: 10.4 µM
TerfenadineHCT116 (Human colorectal cancer)Cell Viability AssayCell ViabilitySignificant attenuation[7]
TerfenadineNeoplastic Mast CellsProliferation AssayGrowth InhibitionIC50: 1-20 µM[8]

Table 3: Pro-apoptotic Activity of Kv1.3 Channel Blockers

CompoundCell LineAssayEndpointConcentration / IC50/EC50Citation
Psora-4---Data not available in searched articles
PAP-1---Data not available in searched articles
ClofazimineU266 (Human multiple myeloma)Cell Proliferation AssayGrowth SuppressionIC50: 9.8 ± 0.7 µM[9]
ClofaziminePancreatic Ductal Adenocarcinoma (PDAC) cell linesMTT AssayCell SurvivalEC50: in the µM range
ClofazimineMacrophages and THP-1 cellsCaspase-3 Activity AssayEnzyme ActivitySignificant enhancement[10][11]

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to assess the pro-apoptotic potential of the compared K+ channel blockers.

Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection

This assay is a widely used method to detect apoptosis by flow cytometry. It relies on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.

  • Principle: Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and is conjugated to a fluorochrome (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live cells and early apoptotic cells with intact membranes. In late-stage apoptosis or necrosis, the cell membrane becomes permeable, allowing PI to enter and stain the nucleus.

  • Procedure:

    • Cell Culture and Treatment: Seed cells at an appropriate density and treat with the K+ channel blocker of interest at various concentrations and for different time points. Include both untreated and positive controls.

    • Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Combine with the supernatant to include any detached apoptotic cells.

    • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

    • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

    • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

    • Analysis: Analyze the stained cells by flow cytometry. The different cell populations are identified as follows:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Caspase-3 Activity Assay (Fluorometric)

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic cascade.

  • Principle: The assay utilizes a synthetic peptide substrate, DEVD (Asp-Glu-Val-Asp), which is a specific target for caspase-3. The DEVD peptide is conjugated to a fluorescent reporter molecule, such as 7-amino-4-trifluoromethyl coumarin (AFC). When caspase-3 is active, it cleaves the DEVD peptide, releasing the fluorescent AFC, which can be measured using a fluorometer.

  • Procedure:

    • Cell Lysis: Treat cells with the K+ channel blocker and then lyse the cells to release their contents, including active caspases.

    • Substrate Addition: Add the DEVD-AFC substrate to the cell lysate.

    • Incubation: Incubate the mixture at 37°C to allow the caspase-3 to cleave the substrate.

    • Fluorescence Measurement: Measure the fluorescence of the released AFC using a fluorometer with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.

    • Quantification: The level of caspase-3 activity is directly proportional to the measured fluorescence. Results are often expressed as a fold-increase in activity compared to untreated control cells.

Western Blot Analysis for Bcl-2 Family Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.

  • Principle: Proteins from cell lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., nitrocellulose or PVDF). The membrane is incubated with primary antibodies specific to the target proteins (Bcl-2 and Bax). A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is then added. Finally, a substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager.

  • Procedure:

    • Protein Extraction: Lyse the treated and control cells to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

    • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

    • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2 and Bax.

    • Secondary Antibody Incubation: Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody.

    • Detection: Wash the membrane again and add a chemiluminescent substrate. Detect the signal using an imaging system.

    • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare the expression levels of Bcl-2 and Bax between different treatment groups.

Signaling Pathways and Mechanisms of Action

The pro-apoptotic effects of K+ channel blockers are mediated through diverse and complex signaling pathways. The following diagrams, generated using Graphviz, illustrate the known or proposed mechanisms of action for this compound and the other compared K+ channel blockers.

This compound-Induced Apoptosis

This compound has been shown to induce apoptosis in human promyelocytic leukemia (HL-60) cells through a mechanism that involves the activation of caspase-3, but appears to be independent of the Bcl-2 family of proteins.[1]

G This compound Pro-Apoptotic Pathway Clofilium This compound Unknown_Target Unknown Target (K+ Channel Blockade) Clofilium->Unknown_Target Caspase3_Activation Caspase-3 Activation Unknown_Target->Caspase3_Activation PARP_Cleavage PARP Cleavage Caspase3_Activation->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: this compound apoptotic pathway in HL-60 cells.

hERG Channel Blocker-Induced Apoptosis (e.g., Doxazosin)

hERG channel blockers like Doxazosin can trigger apoptosis through multiple pathways. In prostate cancer cells, Doxazosin has been shown to activate the extrinsic apoptosis pathway by upregulating the Fas death receptor and activating caspase-8 and caspase-3.[12] It can also induce apoptosis via the TGF-β1 signaling pathway.[2]

G hERG Blocker (Doxazosin) Pro-Apoptotic Pathways Doxazosin Doxazosin (hERG Blocker) Fas_Receptor Fas Receptor (CD95) Upregulation Doxazosin->Fas_Receptor TGFB_Pathway TGF-β1 Pathway Activation Doxazosin->TGFB_Pathway DISC DISC Formation (FADD, pro-caspase-8) Fas_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis TGFB_Pathway->Caspase3

Caption: Doxazosin-induced apoptosis pathways in prostate cancer cells.

hERG Channel Blocker-Induced Apoptosis (e.g., Terfenadine)

Terfenadine, another hERG blocker, induces apoptosis in various cancer cells, including colorectal cancer, through the intrinsic mitochondrial pathway. This involves modulating the balance of Bax and Bcl-2, leading to cytochrome c release and subsequent caspase activation.[7] Terfenadine can also suppress STAT3 signaling, which contributes to its pro-apoptotic effects.[7]

G Terfenadine Pro-Apoptotic Pathway Terfenadine Terfenadine (hERG Blocker) Bax_Bcl2 ↑ Bax / ↓ Bcl-2 Ratio Terfenadine->Bax_Bcl2 STAT3 STAT3 Signaling Inhibition Terfenadine->STAT3 Mitochondria Mitochondrial Permeability Bax_Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis STAT3->Apoptosis

Caption: Terfenadine-induced intrinsic apoptosis pathway.

Kv1.3 Channel Blocker-Induced Apoptosis (e.g., Clofazimine)

Membrane-permeant Kv1.3 inhibitors like Clofazimine can directly target mitochondrial Kv1.3 channels. Inhibition of these channels leads to mitochondrial dysfunction, cytochrome c release, and activation of the intrinsic apoptotic pathway. Notably, this mechanism can be independent of the pro-apoptotic proteins Bax and Bak.[13]

G Kv1.3 Blocker (Clofazimine) Pro-Apoptotic Pathway Clofazimine Clofazimine (Kv1.3 Blocker) Mito_Kv13 Mitochondrial Kv1.3 Inhibition Clofazimine->Mito_Kv13 Mito_Dysfunction Mitochondrial Dysfunction (e.g., ROS production) Mito_Kv13->Mito_Dysfunction Cytochrome_c Cytochrome c Release Mito_Dysfunction->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial pathway of apoptosis induced by Kv1.3 blockers.

Conclusion

This compound and other K+ channel blockers demonstrate significant pro-apoptotic potential in various cancer cell lines, albeit through diverse mechanisms. While this compound appears to act via a Bcl-2-insensitive caspase-3 activation pathway, hERG blockers like Doxazosin and Terfenadine engage both extrinsic and intrinsic apoptotic pathways. Furthermore, Kv1.3 inhibitors such as Clofazimine highlight the emerging importance of targeting mitochondrial ion channels to induce apoptosis, even in cancer cells that may have developed resistance to conventional chemotherapy.

The data presented in this guide underscore the therapeutic promise of K+ channel blockers as anti-cancer agents. However, the variability in potency and mechanisms of action across different compounds and cancer types necessitates further research. A deeper understanding of the specific molecular targets and signaling cascades will be crucial for the rational design and development of novel, highly effective, and selective K+ channel-targeting cancer therapies. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in this exciting and rapidly evolving field.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Clofilium Tosylate against other therapeutic alternatives in preclinical models of POLG-related mitochondrial diseases. The information is compiled from experimental data to support research and development in this field.

Executive Summary

Mutations in the DNA polymerase gamma (POLG) gene are a significant cause of mitochondrial diseases, leading to a spectrum of severe, progressive disorders with no effective cure. Current research focuses on therapeutic strategies aimed at mitigating the consequences of POLG mutations, primarily mitochondrial DNA (mtDNA) depletion. This guide evaluates the efficacy of this compound, a repurposed antiarrhythmic agent, and compares it with the current leading alternative, nucleoside supplementation, in various preclinical models. Experimental evidence demonstrates that this compound effectively rescues mtDNA levels and improves mitochondrial function in zebrafish and patient-derived fibroblast models of POLG-related diseases. Nucleoside therapy has also shown promise in increasing mtDNA content in patient fibroblasts and has demonstrated positive outcomes in clinical trials.

Comparative Efficacy of Therapeutic Compounds

The following tables summarize the quantitative data on the efficacy of this compound and nucleoside supplementation in preclinical models of POLG-related mitochondrial diseases.

Table 1: Efficacy of this compound in POLG Mutant Zebrafish

ParameterMutant PhenotypeTreatment Effect (this compound)Quantitative ChangeReference
mtDNA Content Reduced by 20-25%Rescue of mtDNA to normal levels~25% increase from mutant baseline[1][2]
Complex I Respiratory Activity Significantly decreasedRescue to normal levelsNot specified[1][3]
Mitochondrial Mass DecreasedRestoration to normal valuesNot specified[1][3]
Cardio-skeletal Parameters Atrial enlargement, tachycardiaRestoration to normal valuesNot specified[4]

Table 2: Efficacy of this compound in POLG Mutant Patient Fibroblasts

ParameterMutant PhenotypeTreatment Effect (1 µM this compound)Quantitative ChangeReference
mtDNA Copy Number DepletedProgressive increase over 18 daysSignificant increase from baseline[5][6]

Table 3: Efficacy of Nucleoside Supplementation (dC/dT) in POLG Mutant Models

Model SystemParameterTreatment EffectQuantitative ChangeReference
Patient Fibroblasts (quiescent) mtDNA ContentIncreased mtDNA contentSignificant increase after 7 days[7][8]
Patient Fibroblasts (recovering from ddC-induced depletion) mtDNA Recovery RateSignificantly increasedNot specified[7][8]
Phase 2 Clinical Trial (Pediatric Patients) Newcastle Mitochondrial Disease Scale (NMDS) ScoreImproved clinical scoreMean score improved from 27.3 to 20.7 over 6 months[9][10]
Phase 2 Clinical Trial (Pediatric Patients) GDF-15 Levels (biomarker of mitochondrial dysfunction)Decreased levelsMean decreased from 1031 pg/ml to 729 pg/ml over 6 months[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

Zebrafish (Danio rerio) Model of POLG Deficiency
  • Model Generation: POLG mutant zebrafish lines (e.g., polgia302 and polgsa9574) are generated using CRISPR/Cas9 or ENU mutagenesis to introduce loss-of-function mutations in the polg gene. These models exhibit key phenotypes of POLG-related disorders, including reduced body size, cardiac and skeletal muscle defects, and mtDNA depletion.[1][11]

  • Drug Administration: this compound is dissolved in fish water at a non-toxic concentration (e.g., 5 µM). Larvae are exposed to the treatment for a specified duration (e.g., 2 days).[2][12]

  • mtDNA Quantification: Total DNA is extracted from zebrafish larvae. The relative mtDNA copy number is determined by quantitative PCR (qPCR) using primers specific for a mitochondrial gene (e.g., cox1) and a nuclear gene (e.g., bactin) for normalization.[1]

  • Mitochondrial Respiration Assay: Oxygen consumption rates (OCR) in live larvae are measured using Seahorse XF technology to assess mitochondrial function. Basal respiration is determined, followed by the sequential addition of mitochondrial stressors like FCCP and rotenone/antimycin A to measure maximal and non-mitochondrial respiration, respectively.[12]

Patient-Derived Fibroblast Model of POLG Deficiency
  • Cell Culture: Fibroblasts obtained from skin biopsies of patients with confirmed POLG mutations are cultured under standard conditions. For experiments mimicking a quiescent state, cells are grown in low-serum media (e.g., 0.1% dialysed FCS).[7][8][11]

  • Drug/Nucleoside Administration: this compound (e.g., 1 µM) or a combination of deoxycytidine (dC) and deoxythymidine (dT) (e.g., 50 µM each) is added to the culture medium.[5][6][7][8]

  • mtDNA Quantification:

    • qPCR: Total DNA is extracted from cultured fibroblasts. The mtDNA copy number is quantified by qPCR, normalizing mitochondrial gene targets to a nuclear gene.[13]

    • PicoGreen Staining: Mitochondrial DNA can be visualized and quantified in situ using PicoGreen, a fluorescent dye that binds to double-stranded DNA. Fluorescence intensity is measured to determine the relative amount of mtDNA.[14][15]

  • mtDNA Depletion and Repopulation Assay: To assess the rate of mtDNA recovery, fibroblasts are first depleted of their mtDNA by treatment with 2',3'-dideoxycytidine (ddC). After removal of ddC, the cells are treated with the test compound, and the rate of mtDNA repopulation is measured over time by qPCR.[7][8]

Signaling Pathways and Experimental Workflows

Signaling Pathways in POLG-Related Disease

Mutations in POLG lead to mitochondrial dysfunction, which in turn activates stress-responsive signaling pathways. In zebrafish models of POLG deficiency, this is characterized by the upregulation of the CREB and Hypoxia-inducible factor (Hif-Hypoxia) signaling pathways.[1][3] Treatment with this compound has been shown to rescue the phenotypic manifestations associated with the activation of these pathways, suggesting a restoration of cellular homeostasis.[1]

POLG_Signaling_Pathway cluster_0 Normal Cellular State cluster_1 POLG-Related Disease State cluster_2 Therapeutic Intervention POLG_normal Functional POLG mtDNA_replication_normal Normal mtDNA Replication POLG_normal->mtDNA_replication_normal Mitochondrial_function_normal Normal Mitochondrial Function mtDNA_replication_normal->Mitochondrial_function_normal Signaling_homeostasis Signaling Homeostasis (CREB, Hypoxia) Mitochondrial_function_normal->Signaling_homeostasis POLG_mutant Mutant POLG mtDNA_depletion mtDNA Depletion POLG_mutant->mtDNA_depletion Mitochondrial_dysfunction Mitochondrial Dysfunction mtDNA_depletion->Mitochondrial_dysfunction Signaling_activation Upregulation of CREB & Hypoxia Signaling Mitochondrial_dysfunction->Signaling_activation Clofilium_Tosylate This compound mtDNA_replication_restored Restored mtDNA Replication Clofilium_Tosylate->mtDNA_replication_restored Promotes Mitochondrial_function_restored Improved Mitochondrial Function mtDNA_replication_restored->Mitochondrial_function_restored Signaling_normalized Normalization of Signaling Pathways Mitochondrial_function_restored->Signaling_normalized

Caption: POLG dysfunction signaling cascade and therapeutic intervention.

Experimental Workflow for Drug Efficacy Testing

The general workflow for evaluating the efficacy of therapeutic compounds in preclinical models of POLG-related diseases involves model generation, compound administration, and subsequent phenotypic and molecular analysis.

Experimental_Workflow Model_Generation Model Generation (e.g., CRISPR/Cas9 in Zebrafish or Patient Fibroblast Culture) Compound_Administration Compound Administration (this compound or Nucleosides) Model_Generation->Compound_Administration Phenotypic_Analysis Phenotypic Analysis (e.g., Morphology, Behavior, Cell Viability) Compound_Administration->Phenotypic_Analysis Molecular_Analysis Molecular Analysis (e.g., mtDNA Quantification, Gene Expression, Respirometry) Compound_Administration->Molecular_Analysis Data_Analysis Data Analysis and Comparison Phenotypic_Analysis->Data_Analysis Molecular_Analysis->Data_Analysis

Caption: Workflow for preclinical drug efficacy testing in POLG models.

Conclusion

This compound demonstrates significant promise as a therapeutic agent for POLG-related mitochondrial diseases, with robust preclinical data supporting its ability to rescue mtDNA depletion and improve mitochondrial function. Its efficacy is comparable to that of nucleoside supplementation in preclinical models. Further research, including head-to-head comparative studies in various models and eventual clinical trials, is warranted to fully elucidate the therapeutic potential of this compound for this devastating group of disorders. This guide provides a foundational overview for researchers to build upon in the quest for effective treatments for POLG-related diseases.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Clofilium Tosylate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. Clofilium tosylate, a potassium channel blocker, requires careful consideration for its disposal to protect both laboratory personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring compliance with safety regulations and promoting a secure laboratory environment.

This compound Safety Profile

Before handling, it is crucial to be aware of the hazards associated with this compound. The compound is classified as harmful if swallowed.[1][2] Below is a summary of its key safety information.

Hazard ClassificationGHS PictogramSignal WordHazard StatementPrecautionary Statement
Acute Toxicity, Oral (Category 4)[2]GHS07 (Exclamation Mark)Warning[1]H302: Harmful if swallowed[1]P501: Dispose of contents/ container to an approved waste disposal plant

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to utilize a licensed professional waste disposal service.[1] This ensures that the compound is managed in an environmentally responsible and compliant manner.

1. Personal Protective Equipment (PPE):

  • Before handling this compound, ensure you are wearing appropriate PPE, including gloves, safety goggles, and a lab coat.

2. Waste Collection:

  • Solid Waste: Collect surplus or unwanted solid this compound in a clearly labeled, sealed container.

  • Solutions: If this compound is in a solution, it should not be disposed of down the drain. Collect it in a compatible, sealed, and clearly labeled waste container. One safety data sheet suggests the possibility of dissolving or mixing the material with a combustible solvent for incineration.[1] This should only be performed by a licensed disposal company with the appropriate facilities.

  • Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that have come into contact with this compound should be considered contaminated and disposed of as hazardous waste. Place these items in a designated, sealed container.

3. Labeling:

  • All waste containers must be clearly labeled with the name "this compound" and the appropriate hazard symbols.

4. Storage:

  • Store the sealed waste containers in a designated, secure area away from incompatible materials, awaiting collection by a licensed waste disposal service.

5. Professional Disposal:

  • Arrange for a licensed hazardous waste disposal company to collect and dispose of the this compound waste. Provide them with the Safety Data Sheet (SDS) to ensure they have all the necessary information for safe handling and disposal. The recommended method of disposal is typically incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_solid Is the waste solid this compound? start->is_solid is_solution Is the waste a solution containing this compound? is_solid->is_solution No collect_solid Collect in a labeled, sealed container for solid hazardous waste. is_solid->collect_solid Yes is_contaminated Are materials contaminated with this compound? is_solution->is_contaminated No collect_solution Collect in a labeled, sealed container for liquid hazardous waste. Do NOT dispose down the drain. is_solution->collect_solution Yes collect_contaminated Collect in a labeled, sealed container for solid hazardous waste. is_contaminated->collect_contaminated Yes store Store waste in a designated, secure area. is_contaminated->store No collect_solid->store collect_solution->store collect_contaminated->store contact_disposal Contact licensed hazardous waste disposal service. store->contact_disposal end End: Proper Disposal contact_disposal->end

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clofilium Tosylate
Reactant of Route 2
Clofilium Tosylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.